Vimnerixin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1418112-77-2 |
|---|---|
Molecular Formula |
C19H25FN4O5S2 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxy-2-[(4-fluorophenyl)methylsulfanyl]pyrimidin-4-yl]-3-methylazetidine-1-sulfonamide |
InChI |
InChI=1S/C19H25FN4O5S2/c1-12-8-24(9-12)31(27,28)23-17-7-18(29-13(2)16(26)10-25)22-19(21-17)30-11-14-3-5-15(20)6-4-14/h3-7,12-13,16,25-26H,8-11H2,1-2H3,(H,21,22,23)/t13-,16+/m1/s1 |
InChI Key |
UCCNQCNIPRKLRP-CJNGLKHVSA-N |
Isomeric SMILES |
CC1CN(C1)S(=O)(=O)NC2=CC(=NC(=N2)SCC3=CC=C(C=C3)F)O[C@H](C)[C@H](CO)O |
Canonical SMILES |
CC1CN(C1)S(=O)(=O)NC2=CC(=NC(=N2)SCC3=CC=C(C=C3)F)OC(C)C(CO)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Vimnerixin in Neutrophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Vimnerixin, a potent and orally active antagonist of the CXC chemokine receptor 2 (CXCR2), and its critical role in modulating neutrophil chemotaxis. This document details the underlying signaling pathways, presents quantitative data on CXCR2 inhibition, and outlines the experimental protocols used to evaluate its efficacy.
Introduction: Targeting Neutrophil Migration in Inflammatory Disease
Neutrophils are the most abundant type of leukocyte and serve as the first line of defense in the innate immune system. Their directed migration, a process known as chemotaxis, is essential for reaching sites of infection or injury.[1][2] This process is orchestrated by a class of signaling molecules called chemoattractants, which include bacterial products and endogenous chemokines.[2][3]
While crucial for host defense, dysregulated or excessive neutrophil infiltration is a key pathological feature of numerous chronic inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), severe asthma, and bronchiectasis.[4] In these conditions, the persistent presence of neutrophils contributes to tissue damage through the release of proteases, reactive oxygen species (ROS), and pro-inflammatory mediators.
The CXCR2 receptor, predominantly expressed on the surface of neutrophils, is a key mediator of this migratory process. It binds to a specific family of chemokines, the ELR+ CXC chemokines (e.g., CXCL1, CXCL2, CXCL5, CXCL8/IL-8), triggering the signaling cascade that initiates chemotaxis. Therefore, antagonizing the CXCR2 receptor presents a promising therapeutic strategy to mitigate neutrophil-driven inflammation. This compound (also known as AZD4721) is a small molecule designed specifically for this purpose, acting as a potent and selective CXCR2 antagonist.
Mechanism of Action: How this compound Inhibits Neutrophil Chemotaxis
This compound exerts its anti-inflammatory effects by competitively blocking the binding of endogenous chemokines to the CXCR2 receptor. Understanding this mechanism requires a review of the native CXCR2 signaling pathway.
The Native CXCR2 Signaling Cascade
CXCR2 is a G-protein coupled receptor (GPCR). The binding of a cognate chemokine ligand, such as CXCL1 or CXCL8, induces a conformational change in the receptor. This change initiates a cascade of intracellular events:
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the associated heterotrimeric G-protein, leading to the dissociation of the Gα subunit from the Gβγ dimer.
-
Downstream Effector Activation: Both the Gα and Gβγ subunits activate downstream signaling molecules. Key pathways implicated in neutrophil chemotaxis include:
-
Phosphoinositide 3-kinase (PI3K): Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is crucial for establishing cell polarity and forming the leading edge of the migrating neutrophil.
-
Phospholipase C (PLC): PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) levels and the activation of Protein Kinase C (PKC), which are involved in cell contraction and adhesion.
-
Ras/MAPK Pathway: This pathway is also activated and contributes to various cellular responses, including gene expression and survival.
-
-
Cytoskeletal Rearrangement and Migration: These signaling events converge to regulate the actin cytoskeleton, leading to cell polarization, the formation of lamellipodia, and directed movement along the chemokine gradient.
The diagram below illustrates this signaling pathway.
Interruption of Signaling by this compound
This compound functions as a competitive antagonist, binding to the CXCR2 receptor and preventing its activation by chemokines like CXCL1 and CXCL8. By occupying the receptor's binding site, this compound effectively halts the initiation of the entire downstream signaling cascade.
The consequences of this blockade are:
-
No G-protein activation.
-
No activation of PI3K, PLC, or other downstream effectors.
-
Inhibition of actin polymerization and cytoskeletal rearrangement.
-
Ultimately, the prevention of directed neutrophil migration (chemotaxis).
The following diagram illustrates the inhibitory action of this compound.
Quantitative Data: Efficacy of CXCR2 Antagonism
While specific IC50 values for this compound's inhibition of neutrophil chemotaxis are not widely published in public-domain literature, data from other well-characterized CXCR2 antagonists provide a benchmark for the potency required to achieve a biological effect. For example, the CXCR2 antagonist SB225002 has been studied extensively.
| Compound | Target | Assay Type | Chemoattractant | IC50 Value | Reference |
| SB225002 | CXCR2 | Neutrophil Chemotaxis | IL-8 (CXCL8) | 22 nM | |
| SB225002 | CXCR2 | Neutrophil Chemotaxis (Microfluidic) | IL-8 (CXCL8) | Between 1 µM and 10 µM |
Note: The discrepancy in IC50 values for SB225002 highlights the impact of different assay methodologies. Traditional chamber-based assays may overestimate potency by not accounting for cytotoxicity, whereas microfluidic single-cell analysis can provide more physiologically relevant data.
This compound is described as a potent antagonist, suggesting its inhibitory concentration is expected to be in the nanomolar to low micromolar range, consistent with other compounds in its class that have advanced to clinical investigation.
Experimental Protocols for Assessing Neutrophil Chemotaxis
Several well-established methods are used to quantify the effect of compounds like this compound on neutrophil chemotaxis.
General Workflow
The overall process for testing an inhibitor involves isolating neutrophils, pre-incubating them with the compound, and then measuring their migratory response toward a known chemoattractant.
Detailed Protocol: Transwell (Boyden Chamber) Assay
The Transwell assay is a widely used method for quantifying chemotaxis.
1. Materials:
-
Transwell inserts (e.g., 3-5 µm pore size polycarbonate membrane).
-
24-well plates.
-
Chemoattractant solution (e.g., 10-100 ng/mL CXCL8 in assay buffer).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Isolated primary human neutrophils.
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
2. Procedure:
-
Preparation:
-
Add chemoattractant solution to the lower wells of the 24-well plate. Add assay buffer alone to negative control wells.
-
Resuspend isolated neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Aliquot cells and treat with various concentrations of this compound (and a vehicle control) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the treated neutrophil suspension to the top chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
-
Quantification:
-
Carefully remove the inserts. Scrape off non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol.
-
Stain the cells using a histological stain.
-
Once dry, mount the membranes on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each membrane.
-
3. Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Determine the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration to determine the IC50 value.
Alternative Protocols
-
Agarose Gel Assay: In this method, wells are punched into a layer of agarose gel. One well is filled with the neutrophil suspension and another with the chemoattractant. The distance neutrophils migrate through the gel toward the chemoattractant is measured under a microscope.
-
Microfluidic Devices: These advanced platforms allow for the creation of highly stable and precise chemokine gradients. They enable real-time imaging of single-cell migration, providing detailed data on cell speed, directionality (chemotactic index), and morphology. This approach requires specialized equipment but offers superior quantitative data.
Conclusion and Therapeutic Outlook
This compound is a specific inhibitor of neutrophil chemotaxis that acts by antagonizing the CXCR2 receptor. By blocking the binding of inflammatory chemokines, it prevents the activation of intracellular signaling pathways that are essential for directed cell migration. This mechanism makes this compound and other CXCR2 antagonists compelling candidates for the treatment of a wide range of inflammatory diseases characterized by excessive neutrophil infiltration, including COPD. The experimental protocols detailed herein provide a robust framework for the continued evaluation of these targeted therapies in preclinical and clinical research. The successful development of such agents holds the potential to offer a novel, non-steroidal anti-inflammatory approach for patients with significant unmet medical needs.
References
- 1. Analysis of Neutrophil Chemotaxis | Springer Nature Experiments [experiments.springernature.com]
- 2. Neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil chemotaxis | Semantic Scholar [semanticscholar.org]
- 4. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
Vimnerixin (AZD4721): A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimnerixin (also known as AZD4721 or RIST4721) is a potent, orally active, small-molecule antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] CXCR2 is a G-protein-coupled receptor that plays a pivotal role in the trafficking of neutrophils to sites of inflammation. By selectively blocking CXCR2, this compound inhibits neutrophil chemotaxis, positioning it as a promising therapeutic candidate for a variety of neutrophil-driven inflammatory diseases.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, detailed experimental protocols, and relevant signaling pathways to support its use in immunological research.
Mechanism of Action
This compound functions as an allosteric inhibitor of CXCR2.[3] CXCR2 is activated by several ELR+ CXC chemokines, most notably CXCL8 (Interleukin-8), leading to the recruitment of neutrophils. This compound binds to CXCR2 and prevents the conformational changes necessary for downstream signaling, thereby inhibiting neutrophil migration to inflammatory sites. Preclinical studies have demonstrated that this compound is a potent and dose-dependent inhibitor of neutrophil chemotaxis stimulated by the murine CXCL8 homolog, keratinocyte chemoattractant (KC). Importantly, this inhibition is specific to chemotaxis, as this compound has been shown not to affect other critical neutrophil functions such as phagocytosis and the production of reactive oxygen species (ROS) during respiratory burst.
Data Presentation
In Vitro Efficacy and Specificity of this compound
| Parameter | Assay | Cell Type | Chemoattractant | Result | Reference |
| IC50 | Neutrophil Chemotaxis | Mouse bone marrow-derived neutrophils | Keratinocyte Chemoattractant (KC) | ~17 nM | |
| Specificity | Phagocytosis Assay | Mouse bone marrow-derived neutrophils | pHrodo E. coli BioParticles | No significant effect | |
| Specificity | Respiratory Burst Assay | Mouse bone marrow-derived neutrophils | Not specified | No significant effect |
Clinical Trial Data: Phase 2a in Palmoplantar Pustulosis (NCT03988335)
A randomized, double-blind, placebo-controlled Phase 2a study evaluated the efficacy and safety of RIST4721 (this compound) in subjects with moderate to severe palmoplantar pustulosis (PPP).
| Endpoint | RIST4721 (300 mg daily) | Placebo | p-value | Reference |
| Primary: Mean relative change from baseline in fresh pustule count at Day 28 | 0.86 ± 0.692 | 0.53 ± 0.561 | 0.240 | |
| Primary: Mean relative change from baseline in total pustule count at Day 28 | 0.99 ± 0.667 | 0.96 ± 0.672 | 0.804 | |
| Subgroup Analysis: Proportion of subjects with progressing disease achieving PPPASI-50 at Day 28 | 71% | 15% | 0.022 |
*PPPASI-50: 50% reduction in the Palmoplantar Pustulosis Area and Severity Index.
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol is a generalized method for assessing the effect of this compound on neutrophil chemotaxis.
Materials:
-
This compound (AZD4721/RIST4721)
-
Isolated human or mouse neutrophils
-
Chemoattractant (e.g., CXCL8 for human, KC for mouse)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pores)
-
Culture medium (e.g., RPMI with 0.5% BSA)
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., Calcein-AM)
-
Plate reader
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood or mouse bone marrow using density gradient centrifugation (e.g., Ficoll-Paque or Percoll). Assess cell viability and purity.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations.
-
Assay Setup:
-
Add culture medium containing the chemoattractant to the lower wells of the Boyden chamber.
-
In the upper wells, add the isolated neutrophils that have been pre-incubated with various concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a duration sufficient to allow cell migration (e.g., 60-90 minutes).
-
Cell Migration Quantification:
-
After incubation, remove the membrane and scrape off non-migrated cells from the top surface.
-
Stain the migrated cells on the bottom surface of the membrane with a fluorescent dye (e.g., Calcein-AM).
-
Quantify the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle control and determine the IC50 value.
In Vivo Mouse Model of LPS-Induced Lung Inflammation
This protocol describes a general procedure to evaluate the in vivo efficacy of this compound in a model of acute lung injury.
Materials:
-
This compound (AZD4721/RIST4721)
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 or BALB/c mice
-
Anesthesia
-
Intratracheal or intranasal instillation device
-
Phosphate-buffered saline (PBS)
-
Bronchoalveolar lavage (BAL) equipment
-
Cell counting materials (hemocytometer, microscope)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Methodology:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
This compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined time before LPS challenge.
-
LPS Challenge: Anesthetize the mice and instill a solution of LPS in PBS into the lungs via the intratracheal or intranasal route to induce inflammation.
-
Endpoint Analysis (e.g., 24 hours post-LPS):
-
Euthanize the mice and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs.
-
Determine the total cell count in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides and perform differential cell counts to quantify the number of neutrophils.
-
Centrifuge the BAL fluid and collect the supernatant for cytokine analysis using ELISA.
-
-
Data Analysis: Compare the number of neutrophils and the levels of inflammatory cytokines in the BAL fluid of this compound-treated mice to the vehicle-treated control group.
Mandatory Visualizations
CXCR2 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Vimnerixin: A CXCR2 Antagonist for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Vimnerixin (also known as AZD4721 and RIST4721) is a potent, orally bioavailable small molecule antagonist of the C-X-C chemokine receptor 2 (CXCR2). By selectively inhibiting CXCR2, this compound disrupts the signaling pathways that lead to neutrophil recruitment and activation, key events in the pathophysiology of a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, summarizing its mechanism of action, preclinical pharmacology, and clinical trial findings. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with visualizations of the CXCR2 signaling pathway and experimental workflows to facilitate a deeper understanding of its development and evaluation.
Introduction
Neutrophilic inflammation is a hallmark of numerous acute and chronic diseases, including chronic obstructive pulmonary disease (COPD), palmoplantar pustulosis (PPP), and various autoimmune disorders. The migration of neutrophils from the bloodstream to tissues is a tightly regulated process orchestrated by chemokines, with the CXCR2 receptor and its ligands, such as CXCL8 (IL-8), playing a central role. Dysregulation of the CXCR2 signaling axis leads to excessive neutrophil infiltration and subsequent tissue damage.
This compound is a selective antagonist of CXCR2, offering a targeted therapeutic approach to mitigate neutrophil-mediated inflammation. Its minimal activity on the related CXCR1 receptor suggests a specific mechanism of action, potentially reducing the risk of off-target effects. This document details the scientific evidence supporting the therapeutic potential of this compound.
Mechanism of Action
This compound functions as a non-competitive, allosteric inhibitor of CXCR2. This binding prevents the receptor from undergoing the conformational changes necessary for downstream signaling upon engagement with its cognate chemokines. The blockade of CXCR2 signaling effectively inhibits neutrophil chemotaxis, preventing their migration to sites of inflammation.
CXCR2 Signaling Pathway
The binding of chemokines to CXCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This leads to the activation of several downstream signaling pathways, including phosphatidylinositol 3-kinase (PI3K), phospholipase C (PLC), and mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in neutrophil activation, chemotaxis, and degranulation.
Preclinical Data
A robust preclinical data package supports the therapeutic potential of this compound in inflammatory conditions.
In Vitro Efficacy
This compound has demonstrated potent and dose-dependent inhibition of neutrophil chemotaxis in in vitro assays.
| Assay | Cell Type | Chemoattractant | This compound (RIST4721) IC50 | Reference |
| Chemotaxis Assay | Ex vivo cultured mouse bone marrow-derived neutrophils | KC (mouse CXCL1) | ~20 nM | [1][2] |
In Vivo Pharmacokinetics
Pharmacokinetic studies in animal models have shown that this compound is orally bioavailable.
| Species | Route of Administration | Key PK Parameter | Value | Reference |
| Rat | Oral | Observed CL (ml/min per kilogram) | 2.4 | [3] |
| Dog | Oral | Observed CL (ml/min per kilogram) | 0.50 | [3] |
Specificity and Safety
Preclinical studies have indicated that this compound is highly selective for CXCR2 with minimal activity on CXCR1. Importantly, at concentrations that inhibit chemotaxis, this compound does not appear to affect other critical neutrophil functions such as phagocytosis and the production of reactive oxygen species (ROS), suggesting a favorable safety profile by preserving key innate immune functions.[1]
Clinical Development
This compound has been evaluated in clinical trials for its safety, tolerability, and efficacy in both healthy volunteers and patient populations.
Phase 1 Study in Healthy Volunteers (NCT04105959)
A randomized, single-blind, placebo-controlled crossover study was conducted to investigate the effects of this compound on the inflammatory response in healthy male subjects using a blister model.
Experimental Workflow: Phase 1 Blister Model Study
Phase 2a Study in Palmoplantar Pustulosis (NCT03988335)
A multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in adult subjects with moderate to severe palmoplantar pustulosis (PPP).
| Parameter | Description |
| Study Design | Phase 2a, randomized, double-blind, placebo-controlled |
| Patient Population | Adults with moderate to severe PPP |
| Intervention | This compound (RIST4721) 300 mg once daily for 28 days |
| Comparator | Placebo |
| Primary Endpoints | Relative change from baseline in fresh and total pustule count at day 28 |
| Key Outcomes | The primary endpoints were not met. However, in a subgroup analysis of subjects with progressing disease, a significantly higher proportion of subjects treated with this compound achieved a 50% reduction in the Palmoplantar Pustulosis Area and Severity Index (PPPASI-50) at day 28 compared to placebo (71% vs. 15%, P=0.022). |
| Safety | This compound was generally well tolerated. |
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on neutrophil chemotaxis.
Methodology:
-
Neutrophil Isolation: Murine neutrophils are derived from ex vivo culture of bone marrow treated with a stepwise combination of cytokines to promote differentiation.
-
Pre-incubation: Isolated neutrophils (2 x 10^5 cells) are pre-incubated with varying concentrations of this compound (e.g., 1 nM to 100 nM) or vehicle control (DMSO) for 30 minutes.
-
Chemotaxis Assay: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., 100 ng/mL of KC). The pre-incubated neutrophils are placed in the upper chamber, separated by a porous membrane.
-
Incubation: The chamber is incubated for 2 hours to allow for neutrophil migration.
-
Quantification: The number of migrated cells in the lower chamber is quantified using a cell viability assay (e.g., CellTiter-Glo).
-
Data Analysis: The percentage of inhibition of chemotaxis at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by non-linear regression analysis.
In Vivo Cantharidin-Induced Blister Model
Objective: To assess the in vivo anti-inflammatory effects of this compound in humans.
Methodology:
-
Subject Preparation: Healthy male subjects are enrolled. The study follows a crossover design with a washout period between treatments.
-
Treatment: Subjects receive either oral this compound (e.g., 150 mg or 300 mg once daily) or a matching placebo for a specified duration (e.g., 6 days).
-
Blister Induction: On a designated day of treatment, a sterile, inflammatory blister is induced on the forearm. This can be achieved by:
-
Cantharidin method: A filter paper disc saturated with a cantharidin solution is applied to the skin and covered.
-
Suction method: A suction pump is applied to the skin to create a vacuum and induce blister formation.
-
-
Sample Collection: After a specified time (e.g., 24 hours), the blister fluid is aseptically aspirated. Blood samples are also collected.
-
Analysis: The blister fluid and blood are analyzed for various inflammatory markers, including:
-
Absolute neutrophil count
-
Levels of pro-inflammatory cytokines and chemokines
-
-
Data Analysis: The change in inflammatory markers from baseline and between the this compound and placebo treatment periods is statistically analyzed to determine the anti-inflammatory effect of the drug.
Conclusion
This compound is a promising therapeutic agent for the treatment of a variety of neutrophil-driven inflammatory diseases. Its selective CXCR2 antagonism provides a targeted approach to inhibiting neutrophil recruitment to sites of inflammation. Preclinical data have demonstrated its potent in vitro activity and oral bioavailability. While a Phase 2a study in PPP did not meet its primary endpoints, a signal of efficacy was observed in a subgroup of patients, and the drug was well-tolerated. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in inflammatory conditions where neutrophils play a pathogenic role. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and develop this novel therapeutic candidate.
References
The CXCR2 Antagonist Vimnerixin: A Technical Overview of Its Impact on Chemokine Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vimnerixin (also known as RIST4721 and AZD4721) is a potent and selective, orally bioavailable small molecule antagonist of the C-X-C chemokine receptor 2 (CXCR2). This document provides an in-depth technical guide on the pharmacological effects of this compound on CXCR2 signaling, with a focus on its mechanism of action, quantitative in vitro data, and relevant experimental methodologies. While showing promise in preclinical and early clinical studies for neutrophil-mediated inflammatory diseases, the clinical development of this compound was discontinued due to safety findings in Phase 2 trials.[1][2] This guide serves as a comprehensive resource for understanding the preclinical profile of this CXCR2 antagonist.
Introduction to CXCR2 and its Role in Inflammation
The CXCR2 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in the innate immune response.[1] Primarily expressed on neutrophils, its activation by chemokine ligands such as CXCL1, CXCL5, and CXCL8 (IL-8) triggers a signaling cascade that leads to neutrophil chemotaxis, activation, and recruitment to sites of inflammation.[1][3] Dysregulated CXCR2 signaling is implicated in the pathophysiology of numerous inflammatory diseases, making it a compelling target for therapeutic intervention. This compound was developed to inhibit this signaling pathway and thereby reduce neutrophil-mediated inflammation.
Mechanism of Action of this compound
This compound functions as a non-competitive, allosteric antagonist of the CXCR2 receptor. This means it does not compete directly with the natural chemokine ligands for the binding site but rather binds to a distinct, allosteric site on the receptor. This binding induces a conformational change in the receptor that prevents its activation and subsequent downstream signaling, effectively blocking the chemotactic response of neutrophils.
Quantitative Efficacy and Selectivity
This compound has demonstrated potent and selective inhibition of CXCR2-mediated neutrophil function. The available preclinical data is summarized in the tables below.
Table 1: In Vitro Potency of this compound in a Neutrophil Chemotaxis Assay
| Assay Type | Cell Type | Stimulus | Parameter | Value | Reference |
| Neutrophil Chemotaxis Assay | Mouse Neutrophils | KC | IC50 | ~17 nM | |
| KC (Keratinocyte Chemoattractant) is a murine CXCL1 ortholog. |
Table 2: Selectivity Profile of this compound
| Receptor | Selectivity vs. CXCR2 | Reference |
| CXCR1 | 134-fold | |
| CCR2b | 47-fold |
Impact on CXCR2 Signaling Pathways
Upon ligand binding, CXCR2 activates heterotrimeric G-proteins, leading to the dissociation of Gα and Gβγ subunits. This initiates downstream signaling cascades, including the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Another key pathway involves the activation of phosphoinositide 3-kinase (PI3K), leading to the phosphorylation of Akt and subsequent activation of the NF-κB pathway. Furthermore, CXCR2 signaling can activate the Ras-Raf-MEK-ERK (MAPK) pathway. As an antagonist, this compound blocks the initiation of these cascades.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are outlines of key experimental protocols relevant to the characterization of this compound's effects.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from a relevant source, such as murine bone marrow or human peripheral blood.
-
Pre-incubation: Isolated neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Transwell Setup: A Transwell® plate with a permeable membrane (e.g., 3-µm pores) is used. The pre-treated neutrophils are added to the upper chamber.
-
Chemoattractant Addition: A chemoattractant, such as KC (for mouse neutrophils) or CXCL8 (for human neutrophils), is added to the lower chamber to create a chemotactic gradient.
-
Incubation: The plate is incubated to allow for neutrophil migration from the upper to the lower chamber.
-
Quantification: The number of migrated cells in the lower chamber is quantified using a suitable method, such as a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: The results are analyzed to determine the dose-dependent inhibition of chemotaxis by this compound, and the IC50 value is calculated.
Radioligand Binding Assay (Hypothetical for this compound)
While specific data for this compound is unavailable, this assay would be used to determine its binding affinity (Ki) for the CXCR2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the CXCR2 receptor are prepared from a suitable cell line (e.g., HEK293 cells).
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-CXCL8) and varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 of this compound is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay (Hypothetical for this compound)
This functional assay measures the activation of G-proteins following receptor stimulation and can be used to quantify the antagonistic effect of a compound.
Methodology:
-
Membrane Preparation: As with the radioligand binding assay, membranes from cells expressing CXCR2 are prepared.
-
Assay Setup: The membranes are incubated with a CXCR2 agonist (e.g., CXCL8), varying concentrations of this compound, and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: The reaction is incubated to allow for G-protein activation and the binding of [³⁵S]GTPγS.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified, often using a scintillation proximity assay (SPA).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in [³⁵S]GTPγS binding is measured, and an IC50 value for functional antagonism is determined.
Calcium Mobilization Assay (Hypothetical for this compound)
This assay measures the increase in intracellular calcium concentration upon receptor activation, another hallmark of GPCR signaling.
Methodology:
-
Cell Preparation: Whole cells expressing CXCR2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Setup: The cells are pre-incubated with different concentrations of this compound.
-
Stimulation and Measurement: A CXCR2 agonist is added to the cells, and the change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The inhibitory effect of this compound on the agonist-induced calcium flux is quantified to determine its IC50 value.
Clinical Development and Discontinuation
This compound (as RIST4721) was advanced into Phase 2 clinical trials for the treatment of neutrophil-mediated inflammatory diseases, including palmoplantar pustulosis. However, in February 2023, Aristea Therapeutics announced the discontinuation of the RIST4721 development program due to safety findings in these trials. Subsequently, the company ceased operations. This outcome underscores the challenges in translating preclinical efficacy and selectivity into a safe and effective therapeutic for chronic inflammatory conditions.
Conclusion
This compound is a potent and selective allosteric antagonist of CXCR2 that effectively inhibits neutrophil chemotaxis in preclinical models. Its mechanism of action involves the non-competitive inhibition of CXCR2 signaling, thereby preventing the downstream events that lead to neutrophil migration and activation. While its clinical development was halted, the pharmacological data and experimental methodologies associated with this compound provide valuable insights for researchers and drug development professionals working on CXCR2 as a therapeutic target for inflammatory diseases. The information presented in this guide serves as a technical resource to inform future research and development efforts in this area.
References
- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
The Preclinical Journey of Vimnerixin: A CXCR2 Antagonist for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Vimnerixin, also known as AZD4721 and RIST4721, is an orally bioavailable small molecule that acts as a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 plays a pivotal role in the recruitment and activation of neutrophils, key mediators of the innate immune response. Dysregulated neutrophil activity is a hallmark of numerous inflammatory diseases. By blocking the CXCR2 signaling pathway, this compound offers a promising therapeutic strategy for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the preclinical discovery and characterization of this compound, with a focus on its mechanism of action, in vitro efficacy, and the experimental methodologies employed in its evaluation.
Discovery and Lead Optimization
This compound is a synthetic organic compound developed through a targeted drug discovery program aimed at identifying potent and selective CXCR2 antagonists. The core strategy focused on developing a molecule that could effectively block the binding of endogenous CXCR2 ligands, such as CXCL8 (Interleukin-8), thereby inhibiting downstream signaling and neutrophil migration. The development process likely involved structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, leading to the identification of this compound as a clinical candidate.
Mechanism of Action: Targeting the CXCR2 Signaling Pathway
This compound exerts its therapeutic effect by competitively binding to the CXCR2 receptor, a G-protein coupled receptor (GPCR), preventing the binding of its cognate chemokines, primarily ELR-positive CXC chemokines like CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8. This blockade inhibits the downstream signaling cascades that lead to neutrophil chemotaxis, activation, and degranulation.
The binding of chemokines to CXCR2 normally triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins. This initiates a cascade of signaling events, including:
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Leads to intracellular calcium mobilization and the activation of PKC, which is crucial for cell migration and activation.
-
Phosphoinositide 3-kinase (PI3K) / Akt Pathway: Plays a key role in cell survival, proliferation, and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways (p38 and Erk): Regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis.
-
Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway: Involved in the regulation of immune responses and inflammation.
By inhibiting the initial ligand-receptor interaction, this compound effectively dampens these pro-inflammatory signaling pathways.
Preclinical Efficacy: In Vitro Studies
The preclinical evaluation of this compound has demonstrated its potent inhibitory effect on neutrophil function. A key study characterized its activity using neutrophils derived from ex vivo-cultured mouse bone marrow.
Quantitative Data Summary
| Parameter | Value | Assay | Cell Type | Species | Reference |
| IC50 | ~10 nM | KC-stimulated Chemotaxis | Bone Marrow-Derived Neutrophils | Mouse | |
| Minimal Inhibitory Concentration (MIC) |
The Impact of Vimnerixin on Inflammatory Cell Recruitment: A Technical Overview
Executive Summary: Vimnerixin (also known as AZD4721 or RIST4721) is a potent, orally bioavailable small-molecule antagonist of the C-X-C chemokine receptor 2 (CXCR2). This receptor plays a pivotal role in the chemotaxis of inflammatory cells, particularly neutrophils, to sites of inflammation. By selectively blocking the CXCR2 signaling pathway, this compound effectively inhibits the recruitment of neutrophils, offering a promising therapeutic strategy for a range of neutrophil-driven inflammatory diseases. This document provides a detailed technical overview of this compound's mechanism of action, its quantified impact on neutrophil migration from preclinical studies, and the experimental protocols used for its evaluation.
Introduction: The Role of CXCR2 in Inflammation
The inflammatory response is a critical component of the innate immune system, characterized by the coordinated recruitment of leukocytes from the bloodstream into affected tissues. Neutrophils are typically the first and most abundant cell type to arrive at a site of acute inflammation. Their migration is primarily orchestrated by a class of chemoattractant cytokines known as chemokines.
The CXCR2 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed on the surface of neutrophils and is a key mediator of their chemotaxis[1]. It is activated by several ELR+ chemokines (containing the Glu-Leu-Arg motif), most notably Interleukin-8 (IL-8 or CXCL8)[1]. The binding of these chemokines to CXCR2 initiates a signaling cascade that leads to neutrophil adhesion to the endothelium, migration across the vessel wall, and accumulation in the tissue, where they execute their effector functions. While essential for host defense, dysregulated or excessive neutrophil recruitment can lead to significant tissue damage and is a hallmark of numerous chronic inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and palmoplantar pustulosis[1][2].
This compound (RIST4721): A Selective CXCR2 Antagonist
This compound is a potent and selective antagonist of the CXCR2 receptor[2]. It functions as a non-competitive, allosteric inhibitor, designed to reversibly block the downstream signaling induced by chemokine binding. This targeted action is intended to specifically disrupt neutrophil migration to inflammatory sites without affecting other crucial neutrophil functions like phagocytosis or respiratory burst, thereby preserving key aspects of innate host defense. Due to its high selectivity for CXCR2 over the related CXCR1 receptor, this compound has a focused effect on chemokine-driven migration.
Mechanism of Action: Interrupting the CXCR2 Signaling Cascade
The binding of a chemokine ligand, such as CXCL8, to the CXCR2 receptor triggers a conformational change, leading to the activation of intracellular heterotrimeric G-proteins. This event initiates a signaling cascade that results in the generation of downstream messengers, which ultimately reorganize the actin cytoskeleton, promoting cell polarization and directional movement. This compound prevents this activation sequence, effectively decoupling the extracellular chemotactic signal from the intracellular migration machinery.
References
- 1. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized, Double-Blind, Placebo-Controlled, Phase 2a Study to Evaluate the Efficacy and Safety of RIST4721 in Subjects with Palmoplantar Pustulosis - PMC [pmc.ncbi.nlm.nih.gov]
The CXCR2 Inhibitor Vimnerixin: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimnerixin, also known as RIST4721 or AZD4721, is a potent and orally active antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2][3][4][5] CXCR2 is a G-protein coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation. Its involvement in a wide array of inflammatory diseases and cancer has positioned it as a significant therapeutic target. This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a selective antagonist of CXCR2. By binding to CXCR2, it allosterically inhibits the receptor, preventing the binding of its cognate chemokines, such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8). This blockade of ligand binding prevents the initiation of downstream signaling cascades that are crucial for neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS). Notably, this compound has minimal activity on the related CXCR1 receptor, suggesting its specific inhibitory effects are primarily mediated through CXCR2.
Quantitative Data
The potency of this compound in inhibiting CXCR2-mediated neutrophil function has been quantified in preclinical studies. The following table summarizes the available quantitative data for this compound (RIST4721).
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 | ~17 nM | Inhibition of KC-stimulated chemotaxis of ex vivo-cultured mouse bone marrow-derived neutrophils. | |
| Selectivity | 134-fold greater for CXCR2 than CXCR1; 47-fold greater for CXCR2 than CCR2b | Not specified |
Signaling Pathways
The binding of chemokines to CXCR2 initiates a cascade of intracellular signaling events that ultimately lead to a cellular response. This compound, by blocking the initial ligand-receptor interaction, prevents the activation of these pathways.
CXCR2 Signaling Cascade
Upon chemokine binding, CXCR2 undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gi family. The dissociation of the Gα and Gβγ subunits triggers multiple downstream signaling pathways:
-
Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
PI3K/Akt Pathway: The Gβγ subunit can also activate phosphoinositide 3-kinase (PI3K), leading to the phosphorylation of Akt, a key regulator of cell survival and proliferation.
-
MAPK Pathways: CXCR2 activation can trigger the mitogen-activated protein kinase (MAPK) cascades, including the ERK, p38, and JNK pathways, which are involved in regulating gene expression, cell proliferation, and inflammation.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can also be activated downstream of CXCR2, influencing immune responses and cell growth.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Mouse Models and Tools for the in vivo Study of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR2 inhibition suppresses acute and chronic pancreatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Animal Models of Vimnerixin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimnerixin (also known as AZD4721 and RIST4721) is a potent, orally bioavailable antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1] CXCR2 plays a critical role in the recruitment of neutrophils to sites of inflammation, making it a key therapeutic target for a variety of neutrophil-driven inflammatory diseases.[2][3][4] Clinical trials are underway to evaluate the efficacy of this compound in conditions such as Hidradenitis Suppurativa (HS), Familial Mediterranean Fever (FMF), and Palmoplantar Pustulosis (PPP).[1]
These application notes provide a detailed overview of proposed in vivo animal model experimental protocols to evaluate the efficacy of this compound. Due to the limited publicly available preclinical data for this compound in these specific indications, the following protocols are based on the known mechanism of action of CXCR2 antagonists and established animal models of inflammation and related diseases.
Mechanism of Action: CXCR2 Signaling Pathway
This compound acts by blocking the binding of ELR+ CXC chemokines, such as CXCL1, CXCL2, CXCL5, and CXCL8 (IL-8), to the CXCR2 receptor on the surface of neutrophils. This inhibition prevents downstream signaling cascades that lead to neutrophil chemotaxis, activation, and degranulation, thereby reducing the inflammatory response.
Proposed In Vivo Animal Model Protocols
While specific animal models for Hidradenitis Suppurativa and Palmoplantar Pustulosis are not well-established, models of neutrophilic inflammation and a genetic model for Familial Mediterranean Fever can be utilized to assess the in vivo efficacy of this compound.
Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model
This is a general and robust model of acute neutrophilic inflammation.
Experimental Workflow:
Detailed Protocol:
| Parameter | Description |
| Animal Species | C57BL/6 mice, male, 8-10 weeks old. |
| Housing | Standard specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle, ad libitum access to food and water. |
| Groups | 1. Vehicle control + Saline challenge2. Vehicle control + LPS challenge3. This compound (low dose) + LPS challenge4. This compound (mid dose) + LPS challenge5. This compound (high dose) + LPS challenge |
| This compound Dosing | Proposed oral doses: 1, 3, and 10 mg/kg, administered 1 hour prior to LPS challenge. The vehicle can be 0.5% methylcellulose. |
| LPS Challenge | 1-5 mg/kg of Lipopolysaccharide from E. coli O111:B4 in 50 µL of sterile saline, administered via intratracheal or intranasal instillation under light isoflurane anesthesia. |
| Efficacy Endpoints | - Bronchoalveolar Lavage Fluid (BALF) Analysis: Total and differential cell counts (neutrophils, macrophages).- Lung Histopathology: H&E staining to assess inflammatory cell infiltration and lung injury.- Cytokine/Chemokine Analysis: Measurement of CXCL1, CXCL2, IL-6, and TNF-α in BALF and lung homogenates by ELISA or multiplex assay. |
Quantitative Data Summary (Hypothetical):
| Treatment Group | Total Cells in BALF (x10^5) | Neutrophils in BALF (x10^5) | Lung CXCL1 (pg/mL) |
| Vehicle + Saline | 1.2 ± 0.3 | 0.1 ± 0.05 | 50 ± 10 |
| Vehicle + LPS | 15.5 ± 2.1 | 12.8 ± 1.9 | 1500 ± 250 |
| This compound (1 mg/kg) + LPS | 10.2 ± 1.5 | 8.5 ± 1.2 | 1000 ± 180 |
| This compound (3 mg/kg) + LPS | 7.8 ± 1.1 | 5.9 ± 0.9 | 600 ± 110 |
| This compound (10 mg/kg) + LPS | 4.5 ± 0.8 | 2.6 ± 0.5 | 300 ± 60 |
Familial Mediterranean Fever (FMF) Knock-in Mouse Model
This model utilizes mice with knock-in mutations in the Mefv gene (e.g., MefvV726A/V726A), which develop spontaneous autoinflammatory disease.
Experimental Workflow:
Detailed Protocol:
| Parameter | Description |
| Animal Species | MefvV726A/V726A knock-in mice on a C57BL/6 background, mixed-sex, 6-8 weeks old at the start of treatment. |
| Housing | As described for the LPS model. |
| Groups | 1. Wild-type C57BL/6 + Vehicle2. MefvV726A/V726A + Vehicle3. MefvV726A/V726A + this compound (e.g., 3 mg/kg/day)4. MefvV726A/V726A + this compound (e.g., 10 mg/kg/day) |
| This compound Dosing | Daily oral gavage for 4-8 weeks. |
| Efficacy Endpoints | - Clinical Signs: Monitoring for runting, weight loss, and other signs of distress.- Hematology: Complete blood count (CBC) with differential to assess neutrophilia.- Serum Cytokines: Measurement of IL-1β, IL-6, and SAA (Serum Amyloid A).- Histopathology: Examination of spleen and liver for inflammatory infiltrates. |
Quantitative Data Summary (Hypothetical):
| Treatment Group | Body Weight Gain (g) | Blood Neutrophil Count (x10^3/µL) | Serum IL-1β (pg/mL) |
| Wild-type + Vehicle | 5.1 ± 0.5 | 1.5 ± 0.3 | < 10 |
| MefvV726A/V726A + Vehicle | 1.2 ± 0.8 | 8.9 ± 1.2 | 150 ± 30 |
| MefvV726A/V726A + this compound (3 mg/kg) | 3.5 ± 0.6 | 4.2 ± 0.8 | 60 ± 15 |
| MefvV726A/V726A + this compound (10 mg/kg) | 4.8 ± 0.7 | 2.1 ± 0.5 | 25 ± 8 |
Concluding Remarks
The provided protocols offer a foundational framework for the preclinical evaluation of this compound in relevant animal models of neutrophilic inflammation. Given the absence of well-defined animal models for Hidradenitis Suppurativa and Palmoplantar Pustulosis, researchers may also consider ex vivo human skin explant models. For all in vivo studies, it is imperative to adhere to institutional and national guidelines for the ethical care and use of laboratory animals. The doses and treatment regimens presented here are suggestions and should be optimized based on pharmacokinetic and pharmacodynamic studies of this compound in the chosen animal models.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Portico [access.portico.org]
- 3. Small molecule antagonists of the CXCR2 and CXCR1 chemokine receptors as therapeutic agents for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vimnerixin in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimnerixin (also known as AZD4721 or RIST4721) is a potent, orally bioavailable small-molecule antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] CXCR2 and its activating ligands, such as Interleukin-8 (IL-8 or CXCL8), are pivotal in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation.[3][4] By selectively blocking the CXCR2 signaling pathway, this compound effectively inhibits neutrophil chemotaxis, thereby reducing the inflammatory cascade. This mechanism of action makes this compound a compelling candidate for the therapeutic treatment of a wide range of neutrophil-mediated inflammatory diseases.[1] These application notes provide detailed protocols for in vitro cell culture assays to investigate the anti-inflammatory properties of this compound.
Mechanism of Action: CXCR2 Signaling Pathway
CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils. Upon binding of its cognate chemokines (e.g., IL-8, GRO-α), CXCR2 initiates a downstream signaling cascade. This cascade involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), respectively. Concurrently, activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway is also initiated. These signaling events culminate in neutrophil activation, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are central to the inflammatory response. This compound, as a CXCR2 antagonist, blocks the initial ligand binding, thereby inhibiting these downstream effects.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the quantitative data on the inhibitory effect of this compound on neutrophil chemotaxis. The data is derived from a study using ex vivo-cultured mouse bone marrow-derived neutrophils, with keratinocyte chemokine (KC) as the chemoattractant.
| Assay | Cell Type | Chemoattractant | This compound Concentration | Result | Reference |
| Neutrophil Chemotaxis | Mouse Bone Marrow-Derived Neutrophils | Keratinocyte Chemokine (KC) (100 ng/mL) | 1 nM | Minimal inhibition | |
| 10 nM | Significant inhibition | ||||
| 20 nM | Further inhibition | ||||
| 100 nM | Maximal inhibition | ||||
| 1 µM | Maximal inhibition | ||||
| 10 µM | Maximal inhibition | ||||
| 100 µM | Maximal inhibition | ||||
| Cell Viability | Mouse Bone Marrow-Derived Neutrophils | - | 10 µM | No significant effect on viability | |
| Phagocytosis | Mouse Bone Marrow-Derived Neutrophils | - | 20 nM | No significant effect on phagocytosis | |
| Reactive Oxygen Species (ROS) Production | Mouse Bone Marrow-Derived Neutrophils | - | 20 nM | No significant effect on ROS production |
Experimental Protocols
Neutrophil Chemotaxis Assay (Transwell Migration Assay)
This protocol is designed to assess the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.
Materials:
-
This compound (stock solution in DMSO)
-
Human neutrophils (isolated from fresh peripheral blood) or a suitable neutrophil-like cell line (e.g., differentiated HL-60 cells)
-
Chemoattractant: Recombinant Human IL-8/CXCL8 (stock solution in sterile PBS)
-
Assay medium: RPMI 1640 + 0.5% BSA
-
Transwell inserts with 3-5 µm pores for 24-well or 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multi-well plate reader (luminometer)
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay medium at a concentration of 2 x 10^6 cells/mL.
-
This compound Pre-treatment: In a separate plate, pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%) for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing the chemoattractant (e.g., 10-100 ng/mL IL-8) to the lower chambers of the Transwell plate.
-
Include a negative control with assay medium only (no chemoattractant).
-
Add the pre-treated neutrophil suspension to the upper chambers (Transwell inserts).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, add a cell viability reagent according to the manufacturer's instructions.
-
Incubate as required and then measure the luminescence using a plate reader. The signal is directly proportional to the number of migrated cells.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration compared to the vehicle-treated control.
Cytokine Release Assay (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent.
Materials:
-
This compound (stock solution in DMSO)
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI 1640 + 10% FBS)
-
Inflammatory stimulus: Lipopolysaccharide (LPS)
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
Multi-well plate reader (spectrophotometer)
Protocol:
-
Cell Culture: Seed PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiation into macrophage-like cells can be induced by treatment with PMA (phorbol 12-myristate 13-acetate) for 48 hours prior to the assay.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Determine the effect of this compound on the production of each cytokine compared to the LPS-stimulated vehicle control.
Cell Viability Assay (MTT or WST-1 Assay)
This protocol is essential to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.
Materials:
-
This compound (stock solution in DMSO)
-
The same cell type used in the primary functional assay (e.g., neutrophils, PBMCs)
-
Cell culture medium
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Multi-well plate reader (spectrophotometer)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Treat the cells with the same concentrations of this compound used in the functional assays. Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of DMSO or a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the primary functional assay (e.g., 2-24 hours).
-
Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: If using MTT, add the solubilization buffer to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control.
Conclusion
This compound demonstrates potent and specific inhibition of neutrophil chemotaxis by antagonizing the CXCR2 receptor. The provided protocols offer a robust framework for researchers to further investigate the anti-inflammatory properties of this compound and other CXCR2 antagonists in various in vitro models of inflammation. These assays are crucial for the pre-clinical evaluation and characterization of novel anti-inflammatory drug candidates. It is important to note that while this compound showed promise in early clinical development, its development program was discontinued due to safety findings in Phase 2 trials. Nevertheless, the study of its mechanism and effects in vitro remains valuable for inflammation research.
References
- 1. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vimnerixin in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vimnerixin, also known as AZD4721 and RIST4721, is a potent, orally bioavailable antagonist of the CXC chemokine receptor 2 (CXCR2)[1][2][3]. It has been investigated for its potential in treating inflammatory diseases due to its targeted mechanism of action[3][4]. As a CXCR2 antagonist, this compound inhibits the migration of neutrophils to sites of inflammation, a key process in the pathogenesis of many inflammatory conditions. While clinical development of this compound was discontinued due to safety concerns in human trials, its mechanism of action remains a subject of interest for preclinical research in inflammation.
Note: Extensive searches of publicly available scientific literature and databases did not yield specific in vivo dosage recommendations for this compound in mouse models of inflammation. The following application notes provide a summary of its known mechanism of action based on ex vivo mouse cell studies, general protocols for evaluating similar compounds in mouse inflammation models, and dosage information for other CXCR2 antagonists as a reference.
Mechanism of Action
This compound is a selective antagonist of the CXCR2 receptor. CXCR2 is a G-protein coupled receptor primarily expressed on neutrophils. Its activation by CXC chemokines, such as CXCL1 (KC in mice) and CXCL8 (IL-8 in humans), triggers a signaling cascade that leads to neutrophil chemotaxis, activation, and degranulation at inflammatory sites. By blocking this receptor, this compound effectively inhibits the recruitment of neutrophils, thereby mitigating the inflammatory response. It has minimal activity on the related CXCR1 receptor.
Signaling Pathway
The signaling pathway initiated by CXCR2 activation, which is inhibited by this compound, is depicted below.
Caption: Inhibition of the CXCR2 signaling cascade by this compound.
Recommended Dosage and Administration in Mouse Models
As of the latest available information, specific dosages of this compound for in vivo mouse models of inflammation have not been published in peer-reviewed literature. However, for research planning purposes, data from other CXCR2 antagonists used in murine inflammation models can provide a starting point for dose-range finding studies. It is crucial to note that the efficacy and toxicity of compounds can vary significantly, and these examples should be used for reference only.
Table 1: Dosages of Other CXCR2 Antagonists in Mouse Inflammation Models
| Compound | Mouse Model | Dosage | Administration Route | Reference |
| Reparixin | LPS-induced acute lung injury | 15 mg/kg | Intraperitoneal | (Not found in search results) |
| SB225002 | LPS-induced neuroinflammation | 3 mg/kg | Intraperitoneal | (Not found in search results) |
| Ladarixin | Bleomycin-induced pulmonary fibrosis | 10 mg/kg | Oral gavage | (Not found in search results) |
Experimental Protocols
Below are generalized protocols for inducing inflammation in mouse models and a suggested workflow for evaluating a CXCR2 antagonist like this compound.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model is commonly used to study acute inflammation characterized by a robust neutrophil influx into the lungs.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compound)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Compound Administration: Administer this compound or vehicle control to mice via the desired route (e.g., oral gavage) at a predetermined time before LPS challenge (e.g., 1 hour).
-
Induction of Lung Injury: Anesthetize mice and instill LPS (e.g., 1-5 mg/kg) intranasally or intratracheally in a small volume of sterile PBS. A control group should receive PBS only.
-
Monitoring: Monitor animals for signs of distress.
-
Endpoint Analysis (e.g., 24 hours post-LPS):
-
Euthanize mice and perform bronchoalveolar lavage (BAL) to collect fluid.
-
Analyze BAL fluid for total and differential cell counts (especially neutrophils).
-
Measure protein concentration in BAL fluid as an indicator of lung permeability.
-
Collect lung tissue for histological analysis (e.g., H&E staining) to assess inflammation and for cytokine/chemokine analysis (e.g., ELISA, qPCR).
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a mouse model of inflammation.
Caption: A generalized workflow for in vivo testing of this compound.
Conclusion
This compound is a CXCR2 antagonist that has shown potent inhibition of neutrophil chemotaxis in ex vivo mouse studies. While specific in vivo dosage recommendations for mouse models of inflammation are not publicly available, researchers can utilize the provided general protocols and reference dosages from other CXCR2 antagonists to design initial dose-finding studies. Careful consideration of the administration route, timing, and appropriate inflammatory model is essential for evaluating the therapeutic potential of this compound in a preclinical setting.
References
Application Notes and Protocols: Preparation of Vimnerixin Stock Solution for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vimnerixin (also known as AZD4721 or RIST4721) is a potent and orally bioavailable antagonist of the CXC chemokine receptor type 2 (CXCR2).[1] It exhibits minimal activity on CXCR1, making it a selective tool for studying CXCR2-mediated signaling pathways, which are crucial in various inflammatory diseases. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in vitro experiments. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell-based assays.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Synonyms | AZD-4721, RIST4721 | [1] |
| Molecular Formula | C₁₉H₂₅FN₄O₅S₂ | MedChemExpress |
| Molecular Weight | 472.55 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | DMSO: 100 mg/mL (211.62 mM) | MedChemExpress |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated precision balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.726 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.726 mg of this compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[2]
-
-
Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles, which can degrade the compound.
-
Storage:
Dilution to Working Concentrations
For in vitro experiments, the 10 mM stock solution must be further diluted in cell culture medium to the desired final concentration.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and potential errors, it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture medium to achieve the final desired concentration. For instance, to achieve a final concentration of 100 nM in 1 mL of medium, add 1 µL of the 100 µM intermediate solution.
-
Mixing: Gently mix the final solution by pipetting up and down or by gentle swirling of the culture plate.
Note on In Vitro Concentrations: The optimal concentration of this compound for in vitro experiments is cell type and assay dependent. Published studies have shown that this compound (as RIST4721) can inhibit neutrophil chemotaxis in a dose-dependent manner, with concentrations ranging from 1 nM to 10 µM being tested. The minimum inhibitory concentration (MIC) for neutrophil chemotaxis has been reported to be between 1 nM and 5 nM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Workflow and Signaling Pathway
To visually represent the process of preparing the this compound stock solution and its mechanism of action, the following diagrams are provided.
This compound acts as an antagonist to the CXCR2 receptor, thereby inhibiting downstream signaling pathways that are crucial for neutrophil migration and activation in inflammatory responses.
References
Application Notes and Protocols for Neutrophil Migration Assay Using a CXCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their migration to sites of inflammation, a process known as chemotaxis, is critical for host defense. However, excessive or dysregulated neutrophil infiltration can contribute to tissue damage in various inflammatory diseases. The C-X-C chemokine receptor 2 (CXCR2), a G-protein coupled receptor, plays a pivotal role in mediating neutrophil migration in response to chemokines such as Interleukin-8 (IL-8) and CXCL1.[1] Consequently, CXCR2 has emerged as a key therapeutic target for a range of inflammatory conditions, and the development of CXCR2 antagonists is an active area of research.[1][2]
These application notes provide a comprehensive protocol for an in vitro neutrophil migration assay using a CXCR2 antagonist. This assay is a fundamental tool for evaluating the efficacy of novel CXCR2 inhibitors in blocking neutrophil chemotaxis, a critical step in the drug development process for anti-inflammatory therapeutics.
Data Presentation: Inhibitory Potency of CXCR2 Antagonists on Neutrophil Migration
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several CXCR2 antagonists in neutrophil migration assays. This data is essential for comparing the potency of different compounds and for selecting appropriate concentrations for in vitro and in vivo studies.
| CXCR2 Antagonist | Chemoattractant | Assay Type | Species | IC50 Value (nM) | Reference |
| Navarixin (SCH 527123) | CXCL1 | Neutrophil Chemotaxis | Human | 3 | MedchemExpress |
| Navarixin (SCH 527123) | IL-8 (CXCL8) | Ba/F3-hCXCR2 Chemotaxis | Human | 1 | MedchemExpress |
| Danirixin (GSK1325756) | CXCL8 | Ca2+ Mobilization | Human | 6.5 | (PDF) Danirixin |
| AZD5069 | CXCL1 | Neutrophil Chemotaxis | Human | ~9.6 (pA2 value) | Pharmacological Characterization of AZD5069 |
| Reparixin | CXCL8 | Neutrophil Migration | Human | 1 | Selleck Chemicals |
| Reparixin | CXCL1 | Neutrophil Migration | Human | 400 | Selleck Chemicals |
| SB225002 | IL-8 | Neutrophil Chemotaxis | Human | 22 | Identification of a potent, selective non-peptide CXCR2 antagonist |
| RIST4721 | KC (murine CXCL1) | Neutrophil Chemotaxis | Mouse | ~17 | CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor |
Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of neutrophils from human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA or heparin-containing tubes
-
Dextran T-500 solution (3% in 0.9% NaCl)
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), without Ca2+ and Mg2+
-
Red Blood Cell (RBC) Lysis Buffer
-
Bovine Serum Albumin (BSA)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with HBSS.
-
Add 1 part 3% dextran solution to 4 parts diluted blood. Mix gently by inverting the tube.
-
Allow the erythrocytes to sediment by gravity for 30-45 minutes at room temperature.
-
Carefully collect the upper leukocyte-rich plasma layer and transfer it to a new 50 mL conical tube.
-
Slowly layer the leukocyte-rich plasma over an equal volume of Ficoll-Paque PLUS in a new conical tube, creating a distinct interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and Ficoll-Paque. The neutrophil-erythrocyte pellet will be at the bottom.
-
Resuspend the pellet in HBSS.
-
To remove contaminating erythrocytes, perform hypotonic lysis. Add 9 mL of sterile water to the cell pellet and gently mix for 30 seconds. To restore isotonicity, add 1 mL of 10x HBSS.
-
Centrifuge at 250 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the neutrophil pellet twice with cold HBSS.
-
Resuspend the final neutrophil pellet in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Assess cell viability and purity using a hemocytometer and Trypan blue exclusion or flow cytometry. Purity should be >95%.
Neutrophil Migration Assay (Boyden Chamber/Transwell Assay)
This protocol outlines the procedure for a neutrophil migration assay using a Boyden chamber or Transwell inserts to evaluate the inhibitory effect of a CXCR2 antagonist.
Materials:
-
Isolated human neutrophils (1 x 10^6 cells/mL)
-
CXCR2 antagonist of interest (e.g., Navarixin, Danirixin)
-
Chemoattractant (e.g., human IL-8/CXCL8 or CXCL1)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber or 24-well plates with Transwell inserts (3-5 µm pore size)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare the CXCR2 Antagonist: Prepare a stock solution of the CXCR2 antagonist in a suitable solvent (e.g., DMSO). Make serial dilutions of the antagonist in assay medium to achieve the desired final concentrations.
-
Prepare the Chemoattractant: Prepare the chemoattractant (e.g., 10 nM IL-8) in assay medium.
-
Set up the Assay Plate:
-
Add 600 µL of assay medium containing the chemoattractant to the lower wells of the 24-well plate.
-
For the negative control (random migration), add 600 µL of assay medium without the chemoattractant.
-
For the antagonist-treated groups, add the chemoattractant to the lower wells.
-
-
Pre-incubation of Neutrophils:
-
In separate tubes, incubate the isolated neutrophils (1 x 10^6 cells/mL) with the various concentrations of the CXCR2 antagonist or vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.
-
-
Cell Seeding:
-
Carefully place the Transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated neutrophil suspension (containing 1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
To quantify the migrated cells in the lower chamber, label them with a fluorescent dye like Calcein-AM. Add Calcein-AM to the lower wells and incubate for 30 minutes at 37°C.
-
Read the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Alternatively, migrated cells can be counted directly using a hemocytometer or by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
CXCR2 Signaling Pathway
Caption: CXCR2 signaling cascade leading to neutrophil migration.
Experimental Workflow: Neutrophil Migration Assay
Caption: Step-by-step workflow of the neutrophil migration assay.
References
Application Notes and Protocols for Oral Administration of Vimnerixin in Preclinical Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimnerixin (also known as AZD5069 or RIST4721) is a potent and orally bioavailable antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] CXCR2 plays a critical role in the recruitment of neutrophils to sites of inflammation, making it a key target for therapeutic intervention in a variety of inflammatory diseases. These application notes provide a comprehensive overview of the oral administration of this compound in preclinical rodent models of inflammation, with a focus on experimental protocols and available data.
Mechanism of Action
This compound selectively binds to and inhibits CXCR2, a G protein-coupled receptor (GPCR). This action blocks the downstream signaling pathways initiated by CXCR2 ligands, such as CXCL1 and CXCL8 (in humans), thereby preventing neutrophil chemotaxis and activation. The binding of this compound to CXCR2 is slowly reversible, which contributes to its pharmacological activity.
Signaling Pathway of CXCR2 Inhibition by this compound
Caption: CXCR2 signaling cascade and its inhibition by this compound.
Data Presentation
While extensive quantitative pharmacokinetic data for this compound in humans is available, specific preclinical pharmacokinetic and dose-response efficacy data in rodents are not widely published in a tabular format. The following tables summarize the available qualitative and descriptive data from preclinical studies.
Table 1: Preclinical Pharmacodynamic and Efficacy Summary of Oral this compound (AZD5069) in Rodent Models
| Species | Model | Route of Administration | Observed Effect | Reference |
| Rat | Lipopolysaccharide (LPS)-induced lung inflammation | Oral | Blocked inhaled-LPS induced lung (BAL) and blood neutrophilia. | [1] |
Note: Detailed dose-response data and statistical significance from this study are not publicly available.
Table 2: Summary of Human Pharmacokinetic Parameters of Oral this compound (AZD5069)
The following data from human studies are provided for reference.
| Parameter | Value | Condition |
| Time to Maximum Concentration (Tmax) | ~2 hours | Single oral dose, fasting |
| Oral Bioavailability | Well absorbed | Following oral administration |
| Plasma Half-life (t1/2) | Initial: ~4 hours, Terminal: ~11 hours | Single oral dose |
| Effect of Food | High-fat meal delayed and reduced Cmax by 50%, but AUC was unchanged. | Single oral dose |
| Metabolism | Partially metabolized via CYP3A4. | - |
Disclaimer: The human pharmacokinetic data presented above may not be directly translatable to rodent models and should be used for informational purposes only.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents
This protocol outlines the standard procedure for administering this compound orally to rats and mice via gavage.
Materials:
-
This compound (AZD5069)
-
Appropriate vehicle (e.g., 0.5% w/v methylcellulose in water, corn oil)
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)
-
Syringes (1-3 mL)
-
Animal scale
-
Permanent marker
Procedure:
-
Preparation:
-
Prepare the this compound formulation in the chosen vehicle to the desired concentration. Ensure the solution or suspension is homogeneous.
-
Weigh each animal to determine the correct dosing volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, from the mouth to the last rib, and mark the needle.
-
-
Restraint:
-
Mouse: Gently scruff the mouse to immobilize the head and body.
-
Rat: Securely hold the rat by placing your hand over its back and shoulders, using your thumb and forefinger to gently restrain the head.
-
-
Gavage:
-
With the animal in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the pre-marked depth, slowly administer the this compound formulation.
-
Gently withdraw the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.
-
Experimental Workflow for Oral Gavage
Caption: Step-by-step workflow for oral gavage in rodents.
Protocol 2: Lipopolysaccharide (LPS)-Induced Lung Inflammation Model in Rats
This protocol describes a common method to induce acute lung inflammation in rats, a model in which this compound has been shown to be effective.
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device (e.g., microsprayer)
-
This compound (prepared for oral administration as per Protocol 1)
Procedure:
-
Animal Acclimation:
-
Acclimate male Sprague-Dawley or Wistar rats (200-250 g) to the facility for at least one week before the experiment.
-
-
This compound Pre-treatment:
-
Administer this compound or vehicle orally (as per Protocol 1) at a predetermined time point before LPS challenge (e.g., 1-2 hours prior).
-
-
LPS Challenge:
-
Anesthetize the rat.
-
Place the animal in a supine position on a surgical board.
-
Visualize the trachea via a small incision in the neck or non-invasively using a laryngoscope.
-
Intratracheally instill a solution of LPS in sterile saline (e.g., 1-5 mg/kg) into the lungs.
-
Allow the animal to recover from anesthesia.
-
-
Endpoint Analysis (e.g., 4-24 hours post-LPS):
-
Euthanize the animal.
-
Collect blood samples for systemic neutrophil counts.
-
Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.
-
Process lung tissue for histology or cytokine analysis.
-
Analyze BAL fluid for total and differential cell counts (neutrophils, macrophages, etc.) and protein concentration (as a measure of lung permeability).
-
Experimental Workflow for LPS-Induced Lung Inflammation Model
Caption: Workflow for evaluating this compound in a rat model of LPS-induced lung inflammation.
Conclusion
This compound is an orally active CXCR2 antagonist with demonstrated efficacy in preclinical rodent models of inflammation. The protocols provided herein offer a framework for the oral administration of this compound and its evaluation in a widely used rat model of LPS-induced lung inflammation. While detailed quantitative preclinical data in rodents is limited in the public domain, the available information supports the continued investigation of this compound as a potential therapeutic agent for neutrophil-driven inflammatory diseases. Researchers are encouraged to perform dose-ranging studies to determine the optimal therapeutic window for their specific models.
References
Application Notes and Protocols: Flow Cytometry Analysis of Neutrophil Activation with Vimnerixin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are key effector cells of the innate immune system, playing a critical role in the host defense against pathogens. However, their excessive activation can lead to tissue damage in a variety of inflammatory diseases. The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor predominantly expressed on neutrophils that plays a pivotal role in their migration and activation. Vimnerixin (also known as AZD4721 or RIST4721) is a potent and orally active antagonist of CXCR2, making it a promising therapeutic candidate for inflammatory diseases.[1] This document provides detailed application notes and protocols for the analysis of neutrophil activation in response to this compound treatment using flow cytometry.
Mechanism of Action of this compound
This compound selectively inhibits the CXCR2 receptor, which is activated by ELR+ CXC chemokines such as CXCL8 (IL-8). This binding of chemokines to CXCR2 on neutrophils triggers a downstream signaling cascade, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are hallmarks of neutrophil activation. By blocking this interaction, this compound is expected to reduce the influx and activation of neutrophils at sites of inflammation. It has minimal activity on the related CXCR1 receptor.
Data Presentation
The following table summarizes the expected effects of this compound on key neutrophil activation markers when analyzed by flow cytometry. This data is representative and illustrates the anticipated outcome of this compound treatment on stimulated neutrophils.
| Marker | Function | Expected Change with this compound Treatment |
| CD11b (Mac-1) | Adhesion molecule, upregulation is a marker of activation.[2] | ↓ (Reduced upregulation upon stimulation) |
| CD62L (L-selectin) | Adhesion molecule, shed from the surface upon activation. | ↑ (Inhibition of shedding upon stimulation) |
| CD66b | Marker for secondary and tertiary granule release (degranulation). | ↓ (Reduced surface expression upon stimulation) |
| CD63 | Marker for primary granule release (degranulation). | ↓ (Reduced surface expression upon stimulation) |
| ROS Production | Measured by dyes like Dihydrorhodamine 123 (DHR123). | ↓ (Reduced production upon stimulation) |
Signaling Pathways and Experimental Workflow
CXCR2 Signaling Pathway in Neutrophils
The following diagram illustrates the key signaling events downstream of CXCR2 activation in neutrophils, which are inhibited by this compound.
Experimental Workflow for Flow Cytometry Analysis
This diagram outlines the general workflow for assessing neutrophil activation with this compound treatment.
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Whole Blood
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS)
-
Density gradient medium (e.g., Ficoll-Paque)
-
Red blood cell (RBC) lysis buffer
-
Fetal bovine serum (FBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of density gradient medium in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layers, leaving the neutrophil/RBC pellet at the bottom.
-
Resuspend the pellet in PBS and perform RBC lysis according to the manufacturer's protocol.
-
Wash the remaining cells with PBS containing 2% FBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the neutrophil pellet in the appropriate buffer for your downstream application.
-
Assess cell purity and viability using a hemocytometer and Trypan blue exclusion. Purity should be >95%.
Protocol 2: In Vitro Treatment and Staining of Neutrophils for Flow Cytometry
Materials:
-
Isolated human neutrophils
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
CXCR2 agonist (e.g., recombinant human CXCL8/IL-8)
-
Fluorescently conjugated antibodies against human CD11b, CD62L, CD66b, CD63, and a neutrophil marker (e.g., CD16).
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
96-well V-bottom plate or flow cytometry tubes
-
Flow cytometer
Procedure:
-
Resuspend isolated neutrophils in a suitable assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Add this compound at various concentrations (e.g., 1 nM to 1 µM) or vehicle control to the appropriate wells/tubes.
-
Incubate for 15-30 minutes at 37°C.
-
Add the CXCR2 agonist (e.g., CXCL8 at 100 ng/mL) to stimulate the neutrophils. Include an unstimulated control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Stop the reaction by adding cold flow cytometry staining buffer and centrifuge at 300 x g for 5 minutes.
-
Decant the supernatant and resuspend the cells in the antibody cocktail diluted in staining buffer.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer for analysis on a flow cytometer.
Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production
Materials:
-
Isolated human neutrophils
-
This compound (and vehicle control)
-
CXCR2 agonist (e.g., CXCL8)
-
Dihydrorhodamine 123 (DHR123) or other suitable ROS indicator dye
-
Flow cytometer
Procedure:
-
Resuspend neutrophils at 1 x 10^6 cells/mL in a suitable buffer.
-
Load the cells with DHR123 according to the manufacturer's instructions.
-
Add this compound or vehicle control and incubate as in Protocol 2.
-
Add the CXCR2 agonist to stimulate ROS production.
-
Acquire data on a flow cytometer immediately, measuring the fluorescence in the appropriate channel (typically FITC for DHR123).
Data Analysis
-
Gate on the neutrophil population based on their forward and side scatter characteristics.
-
For multi-color experiments, perform compensation to correct for spectral overlap.
-
Analyze the median fluorescence intensity (MFI) for markers that are upregulated (e.g., CD11b) or downregulated.
-
For markers that are shed (e.g., CD62L), analyze the percentage of "low" or "negative" cells.
-
For ROS production, analyze the MFI of the fluorescent probe in the stimulated versus unstimulated and treated versus untreated samples.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the effects of the CXCR2 antagonist this compound on neutrophil activation using flow cytometry. By analyzing a panel of activation markers, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent for inflammatory diseases.
References
Application Notes and Protocols: Immunohistochemistry for CXCR2 in Vimnerixin-Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in immune responses, primarily by mediating the migration of immune cells, especially neutrophils, to sites of inflammation.[1][2] Its activation by chemokine ligands, such as CXCL8, triggers downstream signaling cascades including the Ras/MAPK and PI3K pathways, which are crucial for chemotaxis and cellular activation.[1][3][4] Given its central role in inflammation, CXCR2 is a significant therapeutic target for a variety of inflammatory diseases and cancer.
Vimnerixin (AZD4721) is a potent, orally active antagonist of CXCR2. It functions by blocking the binding of endogenous chemokine ligands to the receptor, thereby inhibiting neutrophil recruitment and downstream inflammatory processes. Immunohistochemistry (IHC) is an invaluable technique for visualizing the expression and localization of CXCR2 protein within tissue sections. This allows for the assessment of baseline CXCR2 levels and the pharmacodynamic effects of CXCR2 antagonists like this compound, providing crucial insights into treatment efficacy and mechanism of action.
These application notes provide a comprehensive protocol for performing IHC staining for CXCR2 on formalin-fixed, paraffin-embedded (FFPE) tissues, particularly for studies involving this compound treatment.
Data Presentation: Quantifying CXCR2 Expression
Quantitative analysis of IHC staining is essential for objectively evaluating changes in protein expression. Methods such as the H-score or quantifying the percentage of positive cells are commonly used. The data below is presented in a sample table to guide researchers in structuring their findings for clear comparison between control and this compound-treated groups.
Table 1: Example of Quantitative Analysis of CXCR2 Staining
| Treatment Group | N | Staining Intensity (Mean ± SD) | Percentage of CXCR2-Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 10 | 2.5 ± 0.4 | 75 ± 8.2 | 187.5 ± 25.5 |
| This compound (Low Dose) | 10 | 1.8 ± 0.3 | 50 ± 7.1 | 90.0 ± 18.0 |
| This compound (High Dose) | 10 | 0.9 ± 0.2 | 20 ± 5.5 | 18.0 ± 7.5 |
Note: Data are hypothetical and for illustrative purposes only. Staining intensity can be scored as: 0 (negative), 1 (weak), 2 (moderate), and 3 (strong). The H-Score is calculated using the formula: H-Score = Σ [Intensity × (% of cells at that intensity)]. For example: [1 × (% weak) + 2 × (% moderate) + 3 × (% strong)].
Experimental Protocols
This section details a standard protocol for chromogenic IHC staining of CXCR2 in FFPE tissue sections. Optimization may be required depending on the specific tissue type and primary antibody used.
1. Materials and Reagents
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene or a xylene substitute (e.g., Histoclear)
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBS-T)
-
Endogenous Peroxidase Blocking Solution: 3% Hydrogen Peroxide (H₂O₂) in methanol
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS-T
-
Primary Antibody: Rabbit anti-CXCR2 polyclonal antibody (diluted in Blocking Buffer)
-
Secondary Antibody: Biotinylated Goat anti-Rabbit IgG
-
Detection Reagent: Avidin-Biotin Complex-Horseradish Peroxidase (ABC-HRP)
-
Substrate: 3,3'-Diaminobenzidine (DAB)
-
Counterstain: Harris's Hematoxylin
-
Mounting Medium: Permanent mounting medium
2. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 5 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in dH₂O for 5 minutes.
3. Antigen Retrieval
-
Preheat Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer at room temperature for 30 minutes.
-
Rinse slides in dH₂O and then in PBS-T for 5 minutes.
4. Staining Procedure
-
Peroxidase Block: Incubate sections in 3% H₂O₂ in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides 2 times in PBS-T for 5 minutes each.
-
Blocking: Apply Blocking Buffer to the sections and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
Primary Antibody: Drain the blocking solution (do not rinse) and apply the diluted primary anti-CXCR2 antibody. Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides 3 times in PBS-T for 5 minutes each.
-
Secondary Antibody: Apply the biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Rinse slides 3 times in PBS-T for 5 minutes each.
-
Detection: Apply the prepared ABC-HRP reagent and incubate for 30-60 minutes at room temperature.
-
Rinse slides 3 times in PBS-T for 5 minutes each.
5. Visualization and Counterstaining
-
Substrate: Apply the DAB substrate solution and monitor for color development (brown precipitate) under a microscope, typically for 2-10 minutes.
-
Stop the reaction by immersing the slides in dH₂O.
-
Counterstain: Lightly counterstain the nuclei with Hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
6. Dehydration and Mounting
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Allow slides to dry before viewing with a brightfield microscope.
Visualizations: Pathways and Workflows
Diagrams are provided to illustrate key processes, from the molecular mechanism of this compound to the experimental workflow.
Caption: CXCR2 signaling pathway and mechanism of this compound antagonism.
Caption: Experimental workflow for CXCR2 immunohistochemistry.
Caption: Logical flow from this compound treatment to IHC analysis.
References
- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 3. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Neutrophil Infiltration Following Vimnerixin Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vimnerixin is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 plays a crucial role in the recruitment of neutrophils to sites of inflammation by binding to its chemokine ligands, such as CXCL1 and CXCL2.[1][2] Dysregulated neutrophil infiltration is a hallmark of numerous inflammatory diseases. By blocking the CXCR2 signaling pathway, this compound is expected to reduce the excessive accumulation of neutrophils, thereby mitigating inflammation-mediated tissue damage.[3] These application notes provide a framework for utilizing in vivo imaging techniques to visualize and quantify the therapeutic effect of this compound on neutrophil infiltration. The protocols described herein are based on established methodologies for imaging neutrophil dynamics and the effects of other CXCR2 antagonists.
Mechanism of Action: CXCR2 Signaling in Neutrophil Recruitment
Neutrophil migration from the vasculature into inflamed tissue is a multi-step process orchestrated by a cascade of signaling molecules. CXCR2 is a key G-protein coupled receptor expressed on the surface of neutrophils that, upon binding to its ligands (e.g., CXCL1, CXCL2), triggers intracellular signaling pathways.[1] This activation leads to neutrophil adhesion to the endothelium, and subsequent transmigration into the tissue. This compound, by acting as a CXCR2 antagonist, blocks this signaling cascade, thereby inhibiting neutrophil infiltration.
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies on CXCR2 antagonists, which can be used as a reference for expected outcomes with this compound.
Table 1: Effect of CXCR2 Antagonists on Neutrophil Infiltration in Preclinical Models
| CXCR2 Antagonist | Model of Inflammation | Imaging Modality | Parameter Measured | % Reduction in Neutrophil Infiltration (vs. Control) | Reference |
| Reparixin | Liver Ischemia-Reperfusion | Intravital Microscopy | Number of infiltrating neutrophils | ~50% | [1] |
| SB225002 | LPS-induced Neuroinflammation | Not specified (Histology) | Number of infiltrating neutrophils | Markedly attenuated | |
| AZ10397767 | Lung Tumor Xenograft | Not specified (Histology) | Number of infiltrating neutrophils | Significantly reduced | |
| Anti-KC Antibody | DSS-induced Colitis | Bioluminescence Imaging | Neutrophil trafficking to colon | Significant inhibition |
Table 2: In Vivo Imaging Parameters for Neutrophil Tracking
| Imaging Modality | Probe/Label | Target | Animal Model | Excitation (nm) | Emission (nm) | Reference |
| Fluorescence Imaging | cFlFlF-PEG-Cy7 | Formyl Peptide Receptor | Mouse (ear inflammation) | NIR | NIR | |
| Intravital Microscopy | LysM-eGFP | LysM-expressing cells (neutrophils) | Mouse (liver injury) | 488 | 509 | |
| Intravital Microscopy | Rhodamine 6G | Leukocytes (non-specific) | Mouse (neuroinflammation) | 528 | 551 | |
| Bioluminescence Imaging | Luminol | Myeloperoxidase (MPO) activity | Mouse (various inflammation models) | N/A | ~425 | |
| Bioluminescence Imaging | Luciferase (transgenic) | Adoptively transferred neutrophils | Mouse (colitis) | N/A | ~560 |
Experimental Protocols
The following are detailed protocols for in vivo imaging of neutrophil infiltration. These should be adapted and optimized for specific experimental questions regarding this compound.
Protocol 1: Whole-Body Bioluminescence Imaging of Neutrophil Infiltration
This protocol utilizes the chemiluminescent probe luminol to detect myeloperoxidase (MPO) activity, a key enzyme released by activated neutrophils.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Luminol sodium salt
-
Sterile, pyrogen-free PBS
-
Anesthesia (e.g., isoflurane)
-
In Vivo Imaging System (IVIS) or similar
-
Animal model (e.g., C57BL/6 mice)
Workflow Diagram:
Caption: Experimental workflow for bioluminescence imaging.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
This compound Administration: Prepare this compound at the desired concentration in a suitable vehicle. Administer this compound to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection). Administer vehicle to the control group. The timing of administration should be determined based on the pharmacokinetic profile of this compound.
-
Induction of Inflammation: Induce localized inflammation. For example, in a model of peritonitis, inject LPS (e.g., 1 mg/kg) intraperitoneally. The timing of LPS injection relative to this compound administration is critical and should be optimized.
-
Luminol Administration: At the desired time point post-LPS injection (e.g., 4-6 hours), administer luminol (e.g., 200 mg/kg) via intraperitoneal or intravenous injection.
-
Anesthesia and Imaging: Anesthetize the mice using isoflurane. Place the mice in the imaging chamber of the IVIS.
-
Image Acquisition: Acquire bioluminescence images at specified time points post-luminol injection (e.g., 5, 10, 15 minutes). Use an appropriate exposure time and binning.
-
Data Analysis: Define regions of interest (ROI) over the area of inflammation. Quantify the bioluminescent signal (photon flux) within the ROIs. Compare the signal between the this compound-treated and control groups.
Protocol 2: Intravital Microscopy of Neutrophil Dynamics
This protocol allows for the real-time visualization of neutrophil behavior, including rolling, adhesion, and transmigration, in the microvasculature.
Materials:
-
This compound
-
Inflammatory stimulus (e.g., TNF-α, LPS)
-
Fluorescently labeled antibody against a neutrophil marker (e.g., anti-Ly6G conjugated to a fluorophore) or use of a transgenic reporter mouse line (e.g., LysM-eGFP).
-
Fluorescent dye for visualizing blood vessels (e.g., dextran-rhodamine)
-
Surgical tools for exposing the tissue of interest (e.g., cremaster muscle, skin flap)
-
Intravital microscope (confocal or multi-photon)
-
Anesthesia
Workflow Diagram:
Caption: Experimental workflow for intravital microscopy.
Procedure:
-
Animal and Reagent Preparation: Use a transgenic mouse line with fluorescently labeled neutrophils (e.g., LysM-eGFP) or prepare a fluorescently labeled anti-neutrophil antibody. Prepare this compound and the inflammatory stimulus.
-
This compound Administration and Inflammation Induction: Administer this compound or vehicle. After the appropriate time, induce local inflammation in the tissue to be imaged (e.g., intrascrotal injection of TNF-α for cremaster muscle imaging).
-
Surgical Preparation: Anesthetize the mouse and perform the necessary surgery to expose the microvasculature of the tissue of interest while maintaining its physiological integrity.
-
Microscope Setup and Imaging: Place the animal on the stage of the intravital microscope. If necessary, intravenously inject a fluorescent vascular label. Acquire time-lapse images or z-stacks of the inflamed microvessels.
-
Data Analysis: Use image analysis software to quantify various parameters of neutrophil behavior, such as the number of rolling and adherent neutrophils per vessel length, neutrophil rolling velocity, and the number of extravasated neutrophils per field of view. Compare these parameters between this compound-treated and control animals.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to investigate the in vivo efficacy of this compound in modulating neutrophil infiltration. By employing these advanced imaging techniques, it is possible to gain a deeper understanding of the mechanism of action of this compound and to generate robust quantitative data to support its development as a novel anti-inflammatory therapeutic. It is recommended to perform pilot studies to optimize dosages, timing, and imaging parameters for each specific animal model and inflammatory condition.
References
- 1. Intravital Microscopic Evaluation of the Effects of a CXCR2 Antagonist in a Model of Liver Ischemia Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR2- and E-Selectin–induced Neutrophil Arrest during Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel near-infrared fluorescence imaging probe for in vivo neutrophil tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Vimnerixin solubility issues in aqueous solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with Vimnerixin in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended starting procedure?
A1: this compound is known to have low aqueous solubility. The recommended initial approach is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of this compound.[1] It has been reported to dissolve this compound at a concentration of 100 mg/mL (211.62 mM).[1] For best results, use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1] Gentle warming and sonication may be required to fully dissolve the compound. From this high-concentration stock, you can then make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid impacting your biological system.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The most straightforward approach is to lower the final desired concentration of this compound in your aqueous solution.
-
Optimize the Dilution Method: Instead of adding a small volume of a highly concentrated stock directly to a large volume of buffer, try a stepwise dilution. You can also try adding the DMSO stock to your buffer while vortexing to ensure rapid mixing.
-
Use a Co-solvent: Incorporating a co-solvent in your final aqueous medium can improve solubility. Co-solvents like polyethylene glycol 400 (PEG400) or ethanol can be used in combination with DMSO in the stock solution or added to the final buffer.
-
Adjust the pH: If your experimental system allows, adjusting the pH of the aqueous buffer may improve the solubility of this compound, as it is an ionizable compound. The optimal pH for solubility will need to be determined empirically and must be compatible with your assay.
-
Utilize Solubilizing Excipients: For particularly challenging solubility issues, consider using solubilizing agents. These are additives that can enhance the apparent solubility of a compound. Common examples include:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. This approach has been used for other CXCR2 antagonists.
-
Q3: What are some common organic solvents I can use to prepare a stock solution of this compound?
A3: Besides DMSO, other water-miscible organic solvents that can be tested for preparing stock solutions of hydrophobic compounds include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific requirements of your experiment and the tolerance of your biological system to that solvent.
Q4: Is there any quantitative data available on the solubility of this compound in different aqueous solutions?
A4: Publicly available, specific quantitative data on the solubility of this compound in various aqueous buffers (e.g., PBS, cell culture media) is limited. Therefore, it is recommended to experimentally determine the solubility in your specific buffer system. A general protocol for assessing solubility is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: General Solvent Selection Guide for this compound
| Solvent | Concentration | Notes |
| Organic Solvents (for Stock Solutions) | ||
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (211.62 mM)[1] | Recommended to use fresh, anhydrous DMSO. Sonication may be needed.[1] |
| Ethanol | solubility not specified | A potential alternative to DMSO. |
| Methanol | solubility not specified | A potential alternative to DMSO. |
| Dimethylformamide (DMF) | solubility not specified | A potential alternative to DMSO. |
| Aqueous Solutions (for Final Working Solutions) | ||
| Phosphate-Buffered Saline (PBS) | Low; requires empirical determination | Solubility is expected to be low. |
| Cell Culture Media (e.g., DMEM, RPMI) | Low; requires empirical determination | Solubility can be influenced by media components. |
| Formulation with Excipients | ||
| Hydroxypropyl-β-cyclodextrin (HPβCD) | solubility not specified | Has been used for other CXCR2 antagonists. |
| Tween® 80 | solubility not specified | A non-ionic surfactant that can improve solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of this compound).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Assessing this compound Solubility in an Aqueous Buffer
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound-DMSO stock solution (from Protocol 1)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a series of dilutions of the this compound-DMSO stock solution in your aqueous buffer. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final concentration of DMSO is kept constant and at a low, non-toxic level (e.g., 0.1%).
-
Incubate the solutions at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) with gentle agitation.
-
After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved precipitate.
-
Carefully collect the supernatant.
-
The highest concentration that results in a clear supernatant without any visible precipitate is the approximate solubility of this compound in that buffer under the tested conditions.
Visualizations
Caption: Workflow for troubleshooting this compound solubility.
Caption: Simplified CXCR2 signaling pathway inhibited by this compound.
References
How to improve the stability of Vimnerixin in experimental buffers.
Introduction
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Vimnerixin in experimental buffers. This compound is a potent and orally active antagonist of the CXC chemokine receptor 2 (CXCR2) and is utilized in research related to inflammatory diseases.[1][2] Ensuring the stability of this compound in your experimental setup is critical for obtaining reproducible and reliable results. This guide offers troubleshooting advice, frequently asked questions, and experimental protocols to address common stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Q1: I'm observing a gradual loss of this compound activity in my multi-day cell culture experiment. What could be the cause?
A gradual loss of activity often points to the degradation of the compound in the experimental buffer over time. Several factors can contribute to this, including the pH of your media, exposure to light, elevated temperatures, and oxidative stress.[3] It is also possible that the compound is being metabolized by the cells.
Q2: My this compound solution appears cloudy or has visible precipitates after dilution in my aqueous buffer. Why is this happening and what can I do?
This is likely due to the poor solubility of this compound in aqueous solutions. While it is soluble in organic solvents like DMSO, diluting it into an aqueous buffer can cause it to precipitate out, especially at higher concentrations. To address this:
-
Decrease the final concentration: If your experimental design allows, try using a lower final concentration of this compound.
-
Optimize the dilution process: Add the this compound stock solution to your experimental buffer while gently vortexing to ensure rapid and uniform mixing.
-
Use a solubilizing agent: Consider the inclusion of a biocompatible solubilizing agent in your buffer.
Q3: How can I determine the stability of this compound in my specific experimental buffer?
A time-course stability study is the most effective way to assess this. This involves incubating this compound in your buffer under your experimental conditions (e.g., temperature, light exposure) and measuring the concentration of the intact compound at various time points using an analytical method like High-Performance Liquid Chromatography (HPLC).
Q4: What are the best practices for preparing and storing this compound stock solutions?
To ensure the longevity of your this compound stock:
-
Solvent Selection: Use a high-purity, anhydrous solvent such as DMSO for the initial stock solution.[2]
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Storage Conditions: Store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Troubleshooting Workflow
If you are experiencing issues with this compound stability, follow this workflow to diagnose and resolve the problem.
Caption: A workflow diagram for troubleshooting this compound stability issues.
Potential Degradation Pathways
Understanding potential degradation pathways can help in designing strategies to mitigate them. For a molecule like this compound, common degradation routes in aqueous buffers could include hydrolysis and oxidation.
Caption: Potential chemical degradation pathways for this compound in aqueous buffers.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. c. Ensure complete dissolution by vortexing. d. Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. e. Store the aliquots at -80°C for long-term storage.
Protocol 2: Basic Time-Course Stability Study
-
Materials: this compound stock solution, experimental buffer, HPLC system.
-
Procedure: a. Prepare a working solution of this compound in your experimental buffer at the final desired concentration. b. Divide the solution into several aliquots in separate tubes, one for each time point. c. Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2). d. At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation. e. Once all time points are collected, analyze the samples by HPLC to determine the concentration of intact this compound. f. Plot the concentration of this compound versus time to determine its stability profile in your buffer.
Data Presentation
Table 1: this compound Solubility and Stock Solution Storage
| Solvent | Reported Solubility | Recommended Stock Concentration | Short-Term Storage (-20°C) | Long-Term Storage (-80°C) |
| DMSO | 10 mM | 10 mM | 1 month | 6 months |
Table 2: Potential Buffer Modifications to Enhance Stability
| Issue | Potential Stabilizing Agent | Typical Working Concentration | Mechanism of Action |
| Oxidation | Ascorbic Acid | 50-100 µM | Antioxidant |
| Oxidation | Trolox | 25-100 µM | Antioxidant |
| General Degradation | Bovine Serum Albumin (BSA) | 0.1 - 1% | Sequesters compound, prevents adsorption |
| Hydrolysis | pH optimization | Varies | Slows pH-dependent degradation reactions |
Disclaimer: The information provided in this guide is based on general principles of chemical stability and best practices for handling small molecule compounds. Specific stability data for this compound in various experimental buffers is limited in the public domain. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions.
References
Technical Support Center: Identifying and Minimizing Off-Target Effects of Vimnerixin
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for identifying and minimizing the off-target effects of Vimnerixin (also known as AZD4721 or RIST4721), a potent and orally active antagonist of the CXC chemokine receptor 2 (CXCR2).[1]
Important Notice: The clinical development of RIST4721 was discontinued due to safety findings in Phase 2 trials.[2][3] While the specific details of these safety concerns have not been fully disclosed, this information underscores the critical importance of thoroughly investigating potential on- and off-target effects when working with this compound or other CXCR2 antagonists. This guide is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the CXC chemokine receptor 2 (CXCR2).[1] CXCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils and plays a crucial role in their recruitment to sites of inflammation. By blocking the binding of CXC chemokines, such as CXCL8 (IL-8), to CXCR2, this compound inhibits downstream signaling pathways involved in neutrophil migration and activation.[4]
Q2: What is the known selectivity profile of this compound?
This compound has demonstrated selectivity for CXCR2 over other closely related chemokine receptors. Specifically, it has been reported to have:
-
Minimal activity on CXCR1.
-
134-fold greater selectivity for CXCR2 over CXCR1.
-
47-fold greater selectivity for CXCR2 over CC chemokine receptor type 2b (CCR2b).
Q3: What are the known on-target and potential off-target effects observed with this compound?
The primary on-target effect of this compound is the reduction of absolute neutrophil count (ANC) due to the inhibition of CXCR2-mediated neutrophil migration. This effect is considered dose-dependent and reversible.
Off-target effects are interactions with unintended molecular targets. While a comprehensive public off-target screening panel for this compound is not available, researchers should be aware of the following:
-
Clinical Adverse Events: In a Phase 2a study of RIST4721 for palmoplantar pustulosis, a higher incidence of treatment-emergent adverse events (TEAEs) was observed in the group receiving the drug compared to placebo. The most common TEAEs were mild and related to gastrointestinal or musculoskeletal and connective tissue disorders.
-
Discontinuation of Clinical Development: The development of RIST4721 was halted due to undisclosed safety findings in Phase 2 clinical trials. This suggests the possibility of either severe on-target toxicity or off-target effects that were deemed unacceptable for further clinical development.
Q4: What are the implications of the discontinuation of this compound's clinical development for my research?
The discontinuation of RIST4721's clinical development due to safety concerns highlights the need for caution and rigorous investigation of its effects in any experimental system. Researchers should:
-
Carefully consider the translational relevance of their findings.
-
Implement robust control experiments to distinguish on-target from potential off-target effects.
-
Thoroughly monitor for any signs of cellular stress or toxicity.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide provides a systematic approach to troubleshooting unexpected results that may arise from off-target effects of this compound or other CXCR2 antagonists.
Issue: Observed cellular phenotype is inconsistent with known CXCR2 biology.
Possible Cause: The phenotype may be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment. On-target effects should correlate with the known potency of this compound for CXCR2. Off-target effects may appear at higher concentrations.
-
Rescue Experiment: If possible, overexpress a constitutively active downstream effector of CXCR2 signaling to see if it rescues the phenotype.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to CXCR2 in a cellular context.
-
-
Use a Structurally Unrelated CXCR2 Antagonist:
-
Treat cells with a different, structurally distinct CXCR2 antagonist. If the same phenotype is observed, it is more likely to be an on-target effect.
-
-
Perform Broad Off-Target Profiling:
-
Kinase Profiling: Submit this compound for screening against a broad panel of kinases to identify any potential off-target kinase inhibition.
-
GPCR Panel Screening: Screen against a panel of other G protein-coupled receptors to assess selectivity.
-
Chemical Proteomics: Employ techniques like affinity chromatography with immobilized this compound followed by mass spectrometry to identify binding partners in an unbiased manner.
-
Issue: Observed cellular toxicity or stress.
Possible Cause: The observed toxicity could be an on-target effect in a specific cell type or a genuine off-target liability.
Troubleshooting Steps:
-
Titrate this compound Concentration: Determine the lowest effective concentration that achieves the desired on-target effect to minimize potential toxicity.
-
Assess Cell Viability: Use multiple assays (e.g., MTT, LDH release, apoptosis assays) to quantify the extent and nature of the cellular toxicity.
-
Control for Solvent Effects: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all experimental conditions and is not contributing to toxicity.
-
Investigate Potential Mechanisms: Based on any identified off-targets, explore downstream signaling pathways that could be mediating the toxic effects.
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Target | Selectivity vs. CXCR2 | Reference |
| CXCR1 | 134-fold | |
| CCR2b | 47-fold |
Table 2: Treatment-Emergent Adverse Events (TEAEs) from Phase 2a Trial of RIST4721
| RIST4721 Group | Placebo Group | |
| Subjects with TEAEs | 86.7% (13 subjects) | 36.8% (7 subjects) |
| Total TEAEs | 39 events | 12 events |
| Most Common TEAEs | Gastrointestinal disorders, Musculoskeletal and connective tissue disorders | Not specified |
| Data from a study in subjects with palmoplantar pustulosis. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol provides a general framework for assessing the selectivity of a small molecule inhibitor against a panel of protein kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A commercial kinase screening panel (e.g., from companies like Reaction Biology, Promega, or Eurofins)
-
Appropriate kinase buffers, substrates, and ATP
-
Detection reagents (e.g., radiolabeled ATP, phosphospecific antibodies, or luminescence-based reagents)
-
Microplates (96- or 384-well)
-
Plate reader or scintillation counter
Method:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Assay Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted this compound or DMSO (vehicle control).
-
Inhibitor Binding: Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for the inhibitor to bind to the kinases.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (often at or near the Km for each kinase). For radiometric assays, [γ-³³P]ATP is used.
-
Reaction Incubation: Incubate for a specified time at the optimal temperature for the kinase (e.g., 30°C).
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity according to the assay platform's instructions (e.g., by capturing the phosphorylated substrate on a filter for radiometric assays or by adding a detection reagent for luminescence-based assays).
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm the direct binding of this compound to its target (CXCR2) in a cellular environment.
Objective: To verify the engagement of this compound with CXCR2 in intact cells.
Materials:
-
Cells expressing CXCR2
-
This compound
-
Cell lysis buffer
-
PBS
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blotting apparatus)
-
Antibody specific for CXCR2
Method:
-
Cell Treatment: Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes). A typical temperature range is 40-70°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the soluble, non-denatured proteins.
-
Protein Quantification: Analyze the amount of soluble CXCR2 in the supernatant at each temperature using Western blotting or another protein quantification method.
-
Data Analysis: Plot the amount of soluble CXCR2 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.
Visualizations
Caption: Simplified CXCR2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for investigating potential off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Optimizing Vimnerixin Concentration for In Vitro Neutrophil Assays
Welcome to the technical support center for the use of Vimnerixin (also known as RIST4721) in in vitro neutrophil assays. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on neutrophils?
A1: this compound is a potent and selective antagonist of the CXC chemokine receptor 2 (CXCR2).[1][2] CXCR2 is a G-protein coupled receptor that plays a pivotal role in mediating neutrophil chemotaxis, the directed migration of neutrophils toward sites of inflammation.[3] Chemokines such as CXCL8 (IL-8) bind to CXCR2, triggering a signaling cascade that leads to neutrophil recruitment and activation.[3] this compound functions by blocking the binding of these chemokines to CXCR2, thereby inhibiting downstream signaling and effectively reducing neutrophil chemotaxis and activation.[3]
Q2: What is the recommended starting concentration range for this compound in a neutrophil chemotaxis assay?
A2: Based on in vitro studies with mouse neutrophils, this compound (RIST4721) has been shown to inhibit chemotaxis with a half-maximal inhibitory concentration (IC50) of approximately 17 nM. A good starting point for concentration-response experiments would be to test a range from 1 nM to 10 µM to determine the optimal concentration for your specific experimental conditions.
Q3: Does this compound affect other neutrophil functions besides chemotaxis?
A3: Studies have shown that this compound is highly specific for inhibiting chemotaxis. It has been demonstrated that even at concentrations that effectively block migration, this compound does not significantly impact other key neutrophil functions such as phagocytosis or the production of reactive oxygen species (ROS).
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically supplied as a solid. For in vitro assays, it is recommended to dissolve it in a suitable solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is crucial to refer to the manufacturer's instructions for specific solubility information. To avoid repeated freeze-thaw cycles that could inactivate the product, the stock solution should be aliquoted and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
Q5: What are the key controls to include in a neutrophil assay with this compound?
A5: To ensure the validity of your results, several controls are essential:
-
Vehicle Control: Neutrophils treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on neutrophil function.
-
Negative Control (Unstimulated): Neutrophils in media without any chemoattractant or this compound. This establishes the baseline level of random migration.
-
Positive Control (Stimulated): Neutrophils stimulated with a chemoattractant (e.g., IL-8 or KC) in the absence of this compound. This demonstrates the maximal chemotactic response.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background migration in the negative control. | Neutrophils are activated during the isolation process. | Ensure gentle handling of cells during isolation. Keep cells at room temperature and use buffers without calcium and magnesium during the isolation steps to prevent premature activation. |
| Contamination of reagents with endotoxins (LPS). | Use endotoxin-free reagents and plasticware. | |
| Low or no chemotactic response in the positive control. | Suboptimal chemoattractant concentration. | Perform a dose-response experiment to determine the optimal concentration of the chemoattractant (e.g., IL-8, KC) for your specific cell type and assay conditions. |
| Neutrophils have a short ex vivo lifespan and have lost responsiveness. | Use freshly isolated neutrophils for experiments and perform assays as quickly as possible after isolation. | |
| Incorrect pore size in the migration membrane (for Boyden chamber assays). | For neutrophil chemotaxis, a 3 µm pore size is generally recommended, as it requires active migration. | |
| Inconsistent results between experiments. | Variation in neutrophil donors. | If possible, use neutrophils from the same donor for a set of comparative experiments. If using different donors, be aware of potential variability and increase the number of replicates. |
| Inconsistent incubation times or temperature. | Strictly adhere to the optimized incubation time and maintain a constant temperature (typically 37°C) throughout the experiment. | |
| This compound does not inhibit chemotaxis as expected. | Incorrect this compound concentration. | Verify the stock solution concentration and perform a new serial dilution. Ensure the final concentration in the assay is within the effective range (e.g., starting around the IC50 of 17 nM and titrating up). |
| Issues with this compound stability or activity. | Ensure proper storage of the this compound stock solution. Avoid multiple freeze-thaw cycles. | |
| Pre-incubation time with this compound is insufficient. | A pre-incubation time of 30 minutes with neutrophils before adding the chemoattractant has been shown to be effective. | |
| High cell death observed in this compound-treated wells. | This compound concentration is too high, leading to cytotoxicity. | Although studies suggest low toxicity, it is good practice to perform a cytotoxicity assay (e.g., Trypan Blue exclusion or LDH assay) to determine the optimal non-toxic concentration range of this compound for your specific neutrophils. |
| Contamination of the cell culture. | Ensure aseptic techniques are followed throughout the experimental procedure. |
Quantitative Data Summary
Table 1: this compound (RIST4721) Concentration for Neutrophil Chemotaxis Assay
| Parameter | Value | Reference |
| Cell Type | Mouse bone marrow-derived neutrophils | |
| Chemoattractant | Keratinocyte Chemoattractant (KC) | |
| KC Concentration | 100 ng/mL | |
| This compound (RIST4721) IC50 | ~17 nM | |
| Effective Concentration Range | 1 nM - 10 µM | |
| Pre-incubation Time | 30 minutes | |
| Incubation Time (Chemotaxis) | 2 hours |
Table 2: this compound (RIST4721) Effect on Other Neutrophil Functions
| Assay | This compound (RIST4721) Effect | Concentration Tested | Reference |
| Phagocytosis | No significant effect | 20 nM | |
| ROS Production | No significant effect | Not specified |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol is adapted from established methods for assessing neutrophil migration.
Materials:
-
This compound (RIST4721)
-
Chemoattractant (e.g., human IL-8 or mouse KC)
-
Freshly isolated human or mouse neutrophils
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Boyden chamber apparatus with 3 µm pore size polycarbonate membranes
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., CellTiter-Glo®)
Procedure:
-
Neutrophil Preparation: Isolate neutrophils from fresh whole blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or red blood cell lysis. Resuspend the purified neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL. Check for viability using a Trypan Blue exclusion assay.
-
This compound Preparation: Prepare a serial dilution of this compound in assay medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Also, prepare a vehicle control (e.g., 0.1% DMSO in assay medium).
-
Pre-incubation: In a separate plate, mix equal volumes of the neutrophil suspension and the this compound dilutions (or vehicle control). Incubate for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant solution (e.g., 10 nM IL-8) to the lower wells of the Boyden chamber.
-
Add assay medium without chemoattractant to the negative control wells.
-
Place the micropore membrane over the lower wells.
-
Add the pre-incubated neutrophil/Vimnerixin suspension to the upper wells.
-
-
Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber. Scrape off the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP levels using a luminescent assay like CellTiter-Glo®, or by staining and counting the cells on the lower side of the membrane.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Neutrophil Reactive Oxygen Species (ROS) Production Assay
This protocol provides a general method for measuring ROS production.
Materials:
-
This compound (RIST4721)
-
Neutrophil stimulant (e.g., PMA or opsonized zymosan)
-
Freshly isolated neutrophils
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
ROS detection reagent (e.g., Luminol or Dihydrorhodamine 123)
Procedure:
-
Neutrophil Preparation: Isolate neutrophils as described in the chemotaxis protocol and resuspend in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
This compound Incubation: Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay:
-
Add the ROS detection reagent to the neutrophil suspension.
-
Add the stimulant (e.g., PMA) to induce ROS production.
-
Immediately measure the signal (chemiluminescence or fluorescence) over time using a plate reader.
-
-
Data Analysis: Compare the ROS production in this compound-treated cells to the vehicle control.
Neutrophil Degranulation Assay (Myeloperoxidase Release)
This protocol outlines a method to measure the release of myeloperoxidase (MPO), a marker for primary granule degranulation.
Materials:
-
This compound (RIST4721)
-
Neutrophil stimulant (e.g., fMLP with cytochalasin B)
-
Freshly isolated neutrophils
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
MPO substrate (e.g., TMB)
Procedure:
-
Neutrophil Preparation: Isolate neutrophils and resuspend in assay buffer at 1 x 10^6 cells/mL.
-
This compound Incubation: Pre-incubate the neutrophils with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulation: Add the stimulant to the neutrophil suspension and incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
Sample Collection: Centrifuge the samples to pellet the cells and collect the supernatant.
-
MPO Measurement: Add the MPO substrate to the supernatant and measure the colorimetric change using a plate reader.
-
Data Analysis: Compare the MPO release in this compound-treated cells to the vehicle control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CXCR2 Signaling Pathway Inhibition by this compound.
Caption: Workflow for a Boyden Chamber Neutrophil Chemotaxis Assay.
References
- 1. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
Best practices for storing and handling Vimnerixin powder and solutions.
Disclaimer: Specific handling, storage, and stability data for Vimnerixin are not publicly available. This guide is based on best practices for similar small molecule compounds used in research. Always refer to the manufacturer's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for compound-specific information. The data provided here are for illustrative purposes only.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling this compound powder and its solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt? A1: Lyophilized this compound powder should be stored at -20°C for long-term stability, which can be for up to 3 years.[1][2] For short-term storage, it can be kept at 4°C for up to 2 years.[1] The product is typically shipped at ambient temperature and is stable for the duration of shipping and normal handling.[1] Upon receipt, store it at the recommended temperature. Always keep the powder in a desiccated environment to prevent hydration.
Q2: What is the best solvent for reconstituting this compound? A2: For most non-polar, organic small molecules like this compound, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. Always use a fresh stock of anhydrous DMSO, as it is highly hygroscopic and absorbed water can decrease the solubility and stability of the compound.
Q3: How do I properly store this compound stock solutions? A3: Once prepared, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C. At -20°C, solutions are generally stable for up to one month, and at -80°C, for up to 6 months.
Q4: My this compound powder is not dissolving well in DMSO. What should I do? A4: If you encounter solubility issues, try the following troubleshooting steps:
-
Vortexing: Ensure the solution is being mixed vigorously.
-
Sonication: Use an ultrasound bath for 5-10 minutes to help break apart solid aggregates.
-
Gentle Warming: If the compound is thermally stable, gently warm the solution to 37°C in a water bath for 5-10 minutes. Be cautious, as excessive heat can cause degradation.
-
Check DMSO Quality: Ensure you are using anhydrous, high-purity DMSO.
Q5: I observed precipitation in my DMSO stock solution after thawing. Is it still usable? A5: Precipitation can occur after freeze-thaw cycles. Before use, warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. Visually inspect the solution to confirm it is clear and free of particulates. Do not use a solution that has precipitated and will not go back into solution.
Q6: What personal protective equipment (PPE) should I use when handling this compound powder? A6: When handling potent chemical powders, always use appropriate PPE to minimize exposure. This includes a lab coat, chemical splash goggles, and double-gloving with nitrile gloves. All handling of the solid compound should be performed in a chemical fume hood or a well-ventilated area to avoid inhalation.
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Long-term storage. Keep desiccated. |
| 4°C | Up to 2 years | Short-term storage. | |
| DMSO Stock Solution | -80°C | Up to 6 months | Recommended for longer-term solution storage. |
| -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. | |
| Aqueous Solution | 2-8°C | Not recommended (>1 day) | Prepare fresh for each experiment. |
Table 2: Example Solution Stability in DMSO
(Note: This is hypothetical data for illustrative purposes. Actual stability must be determined experimentally.)
| Storage Condition | Time | Purity | Observation |
| -80°C | 6 Months | >99% | No significant degradation expected. |
| -20°C | 1 Month | >99% | No significant degradation. |
| 3 Months | ~98% | Minor degradation may occur. Consider preparing fresh stock. | |
| 4°C | 1 Week | ~95% | Significant degradation possible. Not recommended for storage. |
| Room Temperature | 24 Hours | <90% | Rapid degradation likely. Avoid. |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder to a 10 mM Stock Solution
Materials:
-
This compound powder vial
-
Anhydrous, high-purity DMSO
-
Sterile, chemically-resistant vials (e.g., amber glass or polypropylene)
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Before opening, centrifuge the vial of this compound powder briefly to ensure all the powder is at the bottom. Allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Calculation: Calculate the required mass of this compound and volume of DMSO to achieve a 10 mM stock solution. (e.g., For a compound with a molecular weight of 500 g/mol , weigh 5 mg and dissolve in 1 mL of DMSO).
-
Weighing: In a chemical fume hood, accurately weigh the calculated amount of powder into a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.
-
Solubility Check: Visually inspect the solution. If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Diagram 1: this compound Handling and Preparation Workflow
Caption: Workflow for receiving, reconstituting, and storing this compound.
Diagram 2: Troubleshooting this compound Solubility Issues
Caption: Decision tree for resolving common solubility problems with this compound.
References
Technical Support Center: Overcoming Resistance to CXCR2 Inhibition in Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to CXCR2 inhibition in cancer models.
Frequently Asked Questions (FAQs)
Q1: We are observing intrinsic resistance to our CXCR2 inhibitor in our cancer cell line. What are the potential mechanisms?
A1: Intrinsic resistance to CXCR2 inhibitors can arise from several factors:
-
Low or Absent CXCR2 Expression: The cancer cells themselves may not express sufficient levels of CXCR2 for the inhibitor to exert a significant effect.[1] It's crucial to verify CXCR2 expression at both the mRNA and protein levels.
-
Redundant Signaling Pathways: Cancer cells can rely on alternative signaling pathways for survival and proliferation, bypassing the need for CXCR2 signaling. These can include other chemokine receptors or growth factor receptor pathways like EGFR.[2][3]
-
Tumor Microenvironment Factors: The tumor microenvironment (TME) is complex. Other cell types within the TME, such as cancer-associated fibroblasts (CAFs) or certain immune cells, may produce growth factors or cytokines that support tumor growth independently of the CXCR2 axis.
Q2: Our cancer model initially responds to a CXCR2 inhibitor, but then develops acquired resistance. What are the common reasons for this?
A2: Acquired resistance often involves adaptive changes in the cancer cells or the tumor microenvironment:
-
Upregulation of CXCR2 Ligands: Cancer cells can adapt to CXCR2 inhibition by increasing the production of its ligands (e.g., CXCL1, CXCL2, CXCL5, CXCL8).[4][5] This can create a high-ligand environment that outcompetes the inhibitor.
-
Activation of Bypass Signaling Pathways: Similar to intrinsic resistance, tumor cells can activate alternative signaling pathways to compensate for the blocked CXCR2 pathway. A common mechanism is the activation of the TGF-β signaling pathway.
-
Emergence of Resistant Clones: The initial tumor may be heterogeneous, containing a small subpopulation of cells that are intrinsically resistant to the CXCR2 inhibitor. Treatment can eliminate the sensitive cells, allowing the resistant clones to proliferate and dominate the tumor.
-
Recruitment of Myeloid-Derived Suppressor Cells (MDSCs): CXCR2 signaling is crucial for the recruitment of MDSCs to the tumor microenvironment. While inhibition should block this, some models show that persistent MDSCs can contribute to an immunosuppressive environment and therapy resistance.
Q3: We are seeing variability in the efficacy of our CXCR2 inhibitor across different cancer models. Why might this be?
A3: The efficacy of CXCR2 inhibition is highly context-dependent and can vary due to:
-
Cancer Type and Subtype: The role and importance of the CXCR2 signaling axis can differ significantly between various cancers (e.g., pancreatic, breast, lung) and even between subtypes of the same cancer (e.g., triple-negative breast cancer).
-
Genetic Background of the Model: The specific genetic mutations driving the cancer can influence its dependence on CXCR2 signaling. For example, models with KRAS mutations often exhibit strong CXCR2 pathway activation.
-
Immune Composition of the Tumor Microenvironment: The types and proportions of immune cells in the TME can impact the outcome of CXCR2 inhibition. The effect of blocking MDSC recruitment, for instance, will be more pronounced in tumors with high baseline MDSC infiltration.
Troubleshooting Guides
Issue 1: Suboptimal Efficacy of CXCR2 Inhibitor Monotherapy
| Potential Cause | Troubleshooting Steps |
| Low CXCR2 expression on tumor cells. | 1. Verify CXCR2 expression: Use RT-qPCR, Western blot, and flow cytometry to confirm CXCR2 expression in your cancer cell line or tumor model. 2. Select appropriate models: Screen different cancer cell lines or patient-derived xenograft (PDX) models to identify those with high CXCR2 expression. |
| Redundant signaling pathways driving tumor growth. | 1. Pathway analysis: Perform phosphoproteomic or RNA-seq analysis to identify activated signaling pathways in the presence of the CXCR2 inhibitor. 2. Combination therapy: Consider combining the CXCR2 inhibitor with inhibitors of identified bypass pathways (e.g., EGFR inhibitors). |
| High levels of CXCR2 ligands in the TME. | 1. Measure ligand concentration: Use ELISA to quantify the levels of CXCL1, CXCL2, CXCL5, and CXCL8 in the cell culture supernatant or tumor microenvironment. 2. Increase inhibitor concentration: If possible, perform a dose-response study to determine if higher concentrations of the inhibitor can overcome the high ligand levels. |
Issue 2: Acquired Resistance to CXCR2 Inhibitor After Initial Response
| Potential Cause | Troubleshooting Steps |
| Upregulation of CXCR2 ligands. | 1. Monitor ligand levels over time: Collect samples at different time points during treatment to track changes in CXCR2 ligand expression. 2. Combination with chemotherapy or immunotherapy: Chemotherapy can sometimes induce the expression of CXCR2 ligands. Combining the CXCR2 inhibitor with chemotherapy or immunotherapy may overcome this adaptive resistance. |
| Activation of bypass signaling (e.g., TGF-β). | 1. Assess pathway activation: Analyze the activation of pathways like TGF-β in resistant tumors compared to sensitive ones. 2. Target the bypass pathway: Introduce a second inhibitor targeting the identified bypass pathway (e.g., a TGF-β receptor inhibitor). |
| Expansion of a resistant cell population. | 1. Single-cell analysis: Perform single-cell RNA sequencing on tumors before and after treatment to identify resistant cell populations and their molecular characteristics. 2. Test combination therapies on resistant cells: Isolate the resistant cells and screen for sensitivities to other targeted agents or chemotherapies. |
Data Summary
Table 1: Efficacy of CXCR2 Inhibition in Combination Therapies
| Cancer Model | CXCR2 Inhibitor | Combination Agent | Observed Effect | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Navarixin | Gemcitabine | Superior antitumor and antimetastatic activity compared to either agent alone in xenograft models. | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | SX-682 | Anti-PD1 + Anti-CTLA4 | Significantly increased survival in a transgenic mouse model compared to immunotherapy alone. | |
| Triple-Negative Breast Cancer (TNBC) | AZD5069 | Doxorubicin | Abrogated doxorubicin-mediated TGF-β upregulation and eliminated drug resistance in mammospheres. | |
| Triple-Negative Breast Cancer (TNBC) | AZD5069 | Atezolizumab (anti-PD-L1) | Additive cytotoxic effect in an in vitro co-culture model. | |
| Mammary Tumor Model | CXCR2 shRNA | Paclitaxel | Enhanced antitumor activity and significant inhibition of spontaneous lung metastases. | |
| Hepatocellular Carcinoma (HCC) | AZD5069 | Anti-PD-L1 | Sensitized resistant tumors to anti-PD-L1 blockade, reducing tumor growth and prolonging survival in a mouse model. |
Experimental Protocols
Protocol 1: Generation of Chemotherapy-Resistant Cancer Cell Lines
-
Cell Culture: Culture the parental cancer cell line (e.g., T3M4 or CD18/HPAF for pancreatic cancer) in standard growth medium.
-
Initial Drug Exposure: Treat the cells with a low concentration of the chemotherapeutic agent (e.g., gemcitabine), typically starting at the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Gradually increase the concentration of the drug in a stepwise manner as the cells become confluent and show signs of recovery. This process can take several months.
-
Maintenance of Resistance: Once the cells are able to proliferate in a high concentration of the drug (e.g., a concentration that is lethal to the parental cells), they are considered resistant. Maintain the resistant cell line in a medium containing a maintenance dose of the drug to ensure the stability of the resistant phenotype.
-
Verification of Resistance: Confirm the resistant phenotype by performing a cell viability assay (e.g., MTT or CellTiter-Glo) and comparing the IC50 values of the parental and resistant cell lines.
-
Characterization: Analyze the resistant cells for changes in gene and protein expression, particularly focusing on the CXCR2 axis (CXCR2 and its ligands).
Protocol 2: In Vivo Xenograft Model for Testing Combination Therapy
-
Cell Preparation: Harvest parental or therapy-resistant cancer cells and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Inject the cancer cells subcutaneously or orthotopically into the mice. For orthotopic models, such as in pancreatic cancer, inject the cells directly into the pancreas.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (for subcutaneous models) or through imaging techniques (for orthotopic models).
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups:
-
Vehicle control
-
CXCR2 inhibitor alone
-
Chemotherapy or immunotherapy agent alone
-
Combination of CXCR2 inhibitor and the other agent
-
-
Treatment Administration: Administer the treatments according to the appropriate schedule and route of administration for each drug.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Analyze the tumors for size, weight, and molecular markers of interest (e.g., proliferation markers, apoptosis markers, immune cell infiltration). If applicable, assess for metastasis in relevant organs like the lungs or liver.
Signaling Pathways and Workflows
Caption: CXCR2 signaling pathway in cancer.
Caption: Workflow for developing and testing therapies in resistant cancer models.
Caption: Key mechanisms of resistance to CXCR2 inhibition.
References
- 1. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of chemokine receptor CXCR2 in cancer progression - Jaffer - Translational Cancer Research [tcr.amegroups.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Unlocking the Power of CXCR2 Inhibition to Overcome Gemcitabine Resistance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Vimnerixin Dosage Adjustment in Preclinical Inflammatory Disease Models
Welcome to the technical support center for Vimnerixin (AZD4721/RIST4721). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage adjustments for this compound in various preclinical inflammatory disease models. The following information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable antagonist of the CXC chemokine receptor 2 (CXCR2).[1] CXCR2 is a G-protein coupled receptor primarily expressed on neutrophils. Its activation by chemokines, such as CXCL8 (IL-8), triggers a signaling cascade that leads to neutrophil chemotaxis, or the migration of neutrophils to sites of inflammation. By blocking the CXCR2 receptor, this compound inhibits this neutrophil migration, thereby reducing the inflammatory response.
Q2: What are the key signaling pathways affected by this compound?
A2: this compound primarily interferes with the CXCR2 signaling pathway. Upon binding of a chemokine ligand, CXCR2 activates intracellular signaling cascades, including the Ras/MAPK and PI3K pathways, which are crucial for neutrophil migration and activation. This compound, as a CXCR2 antagonist, blocks these downstream signaling events.
Signaling Pathway of CXCR2 Antagonism by this compound
Caption: CXCR2 signaling cascade and the inhibitory action of this compound.
Troubleshooting and Dosage Adjustment Guides
Q3: We are not observing the expected reduction in neutrophil infiltration in our mouse model of LPS-induced acute lung injury. How should we adjust the this compound dosage?
A3: Failure to observe efficacy in an LPS-induced lung injury model could be due to several factors related to dosage and experimental protocol. Consider the following troubleshooting steps:
-
Dose Escalation: If you are using a low dose, a dose-escalation study may be necessary. While specific preclinical data for this compound is limited in the public domain, studies with other small molecule inhibitors in similar models can provide a starting point. For instance, in a mouse model of LPS-induced acute lung injury, other anti-inflammatory agents have been tested in a range of 10-40 mg/kg.[2][3]
-
Route and Timing of Administration: The route and timing of administration are critical. For acute inflammatory models, prophylactic administration (before the inflammatory stimulus) is often more effective. Ensure the oral gavage is administered with sufficient time for absorption before LPS challenge.
Experimental Workflow for Dose Optimization in LPS-Induced Lung Injury
Caption: A typical workflow for determining the optimal dose of this compound.
Q4: We are planning a study using a rat model of collagen-induced arthritis (CIA). What is a recommended starting dose and protocol for this compound?
A4: The collagen-induced arthritis (CIA) model in rats is a well-established model for studying rheumatoid arthritis. While specific dosage information for this compound in this model is not publicly available, here is a general framework based on typical protocols for oral small molecule inhibitors.
-
Induction of CIA: Arthritis is typically induced in susceptible rat strains (e.g., Lewis rats) by intradermal injections of an emulsion of bovine or porcine type II collagen in Freund's adjuvant on day 0, followed by a booster on day 7.[4]
-
Dosing Paradigms:
-
Prophylactic (Developing): Begin dosing on day 0 (or before) and continue until the end of the study.
-
Semi-Established: Start dosing around day 6-9, before the peak of inflammation.
-
Therapeutic (Established): Initiate dosing after the onset of clinical signs of arthritis (around day 11-13).[4]
-
-
Starting Dose: In the absence of specific data for this compound, a starting dose can be extrapolated from in vitro potency and allometric scaling from other species, or based on doses of other CXCR2 antagonists if available. A dose-ranging study is highly recommended. For other oral anti-inflammatory compounds in rat arthritis models, doses can range from 1 mg/kg to 10 mg/kg daily.
-
Administration: Oral gavage is a common route for administering this compound. The vehicle used for suspension should be optimized for solubility and stability.
Data Summary: Dosing of Oral Anti-Inflammatory Agents in Rodent Arthritis Models
| Compound | Animal Model | Doses Tested | Route of Administration | Reference |
| LY411575 | Rat CIA | 1, 5, 10 mg/kg/day | Oral Gavage | |
| Filgotinib | Rat CIA | 1, 3, 5 mg/kg, QD | Oral Gavage | |
| Dexamethasone | Rat CIA | 0.075 mg/kg, QD | Oral Gavage |
Q5: How do I prepare this compound for oral administration in animal models?
A5: this compound is typically supplied as a powder. For oral gavage, it needs to be suspended in a suitable vehicle. Common vehicles for preclinical oral administration include:
-
0.5% or 1% (w/v) Carboxymethylcellulose (CMC) in water
-
0.5% (w/v) Methylcellulose in water
-
Polyethylene glycol (PEG) 400/water mixtures
The choice of vehicle will depend on the solubility and stability of this compound. It is crucial to ensure a homogenous suspension for accurate dosing. Sonication may be required to achieve a uniform suspension.
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
-
Animals: Use 8-10 week old male C57BL/6 mice.
-
This compound Preparation: Prepare a suspension of this compound in 0.5% CMC.
-
Administration: Administer this compound or vehicle via oral gavage at the desired doses (e.g., 10, 20, 40 mg/kg).
-
LPS Challenge: One hour after this compound administration, anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline).
-
Endpoint Analysis (24 hours post-LPS):
-
Collect bronchoalveolar lavage fluid (BALF) to count total and differential leukocytes.
-
Harvest lung tissue for myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
Fix lung tissue for histopathological evaluation of inflammation and injury.
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Rats
-
Animals: Use 6-8 week old female Lewis or Wistar rats.
-
Induction: On day 0, immunize rats with an intradermal injection of bovine type II collagen emulsified in Freund's incomplete adjuvant at the base of the tail. On day 7, provide a booster injection.
-
This compound Administration: Begin daily oral gavage of this compound at the desired doses (e.g., 1, 5, 10 mg/kg) according to the chosen paradigm (prophylactic, semi-established, or therapeutic).
-
Clinical Assessment: Monitor the development of arthritis by measuring hind paw volume and assigning an observational arthritic score several times a week.
-
Terminal Analysis: At the end of the study (e.g., day 25-34), collect hind paws for X-ray imaging and histopathological scoring of inflammation, pannus formation, and cartilage/bone damage.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Frontiers | Protective Effects of Pterostilbene on Lipopolysaccharide-Induced Acute Lung Injury in Mice by Inhibiting NF-κB and Activating Nrf2/HO-1 Signaling Pathways [frontiersin.org]
- 3. Houttuyniacordata Thunb. polysaccharides ameliorates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
Technical Support Center: Validating the Specificity of Vimnerixin in Blocking CXCR2 Signaling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of Vimnerixin as a CXC chemokine receptor 2 (CXCR2) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as AZD4721) is a potent and orally active antagonist of the CXC chemokine receptor 2 (CXCR2)[1][2]. Its primary mechanism of action is to block the binding of CXC chemokines, such as CXCL8, to CXCR2, thereby inhibiting downstream signaling pathways involved in inflammation and neutrophil recruitment[1][3]. This compound has been shown to have minimal activity on the related CXCR1 receptor, suggesting its specificity[4].
Q2: What is the signaling pathway activated by CXCR2?
A2: CXCR2 is a G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi subunit. Upon ligand binding and activation, the Gαi subunit dissociates from the Gβγ dimer. This initiates several downstream signaling cascades, including the activation of Phospholipase C (PLC), which leads to an increase in intracellular calcium, and the activation of the PI3K/Akt and Ras/MAPK pathways, resulting in the phosphorylation of ERK.
Q3: What are the essential experiments to validate the specificity of this compound for CXCR2?
A3: To validate the specificity of this compound, a series of in vitro assays should be performed. These include:
-
Receptor Binding Assays: To demonstrate direct competition of this compound with CXCR2 ligands.
-
Calcium Mobilization Assays: To show inhibition of ligand-induced intracellular calcium release.
-
Chemotaxis Assays: To confirm the blockage of chemokine-directed cell migration.
-
Downstream Signaling Assays (e.g., ERK Phosphorylation): To verify the inhibition of key signaling pathways downstream of CXCR2 activation.
-
Counter-Screening/Off-Target Assays: To assess the activity of this compound on other related receptors (e.g., CXCR1) and a panel of unrelated targets to ensure its specificity.
Q4: How can I be sure that the observed effects are due to CXCR2 inhibition and not off-target effects?
A4: Ensuring specificity is crucial. Besides testing against related receptors like CXCR1, it is advisable to screen this compound against a panel of other GPCRs and key cellular enzymes to rule out unintended interactions. If an unexpected result is observed, consider if it could be due to an off-target effect. Comparing the activity of this compound with other known CXCR2 antagonists can also help confirm that the observed cellular phenotype is consistent with CXCR2 blockade.
Troubleshooting Guides
Issue 1: Inconsistent results in the chemotaxis assay.
-
Question: My chemotaxis assay shows variable cell migration even in control wells. What could be the cause?
-
Answer:
-
Cell Health and Viability: Ensure that the cells used (e.g., neutrophils or CXCR2-expressing cell lines) are healthy and have high viability (>90%). Stressed or dying cells will not migrate properly.
-
Chemoattractant Gradient: A stable and reproducible chemoattractant gradient is essential. Ensure proper loading of the chemokine into the lower chamber of the Boyden chamber or other chemotaxis systems to avoid bubbles that can disrupt the gradient. The incubation time is also critical; too short, and you won't see migration, too long, and the gradient may dissipate, leading to chemokinesis rather than chemotaxis.
-
Cell Density: The number of cells seeded is important. Optimize the cell density to obtain a robust signal-to-noise ratio.
-
| Parameter | Recommendation | Rationale |
| Cell Viability | > 90% | Low viability leads to poor and inconsistent migration. |
| Incubation Time | Variable (optimize for cell type) | Must be long enough for migration but short enough to maintain a gradient. |
| Cell Seeding Density | Optimize (e.g., 1x10^6 cells/mL) | Too few cells give a weak signal; too many can lead to overcrowding. |
Issue 2: No inhibition of calcium mobilization by this compound.
-
Question: I am not observing any inhibition of the calcium signal with this compound pre-treatment in my calcium mobilization assay. What should I check?
-
Answer:
-
This compound Pre-incubation Time: Ensure you are pre-incubating the cells with this compound for a sufficient amount of time before adding the CXCR2 agonist. This allows the antagonist to bind to the receptor.
-
Agonist Concentration: Use an agonist concentration that elicits a submaximal response (EC80 is often recommended). If the agonist concentration is too high, it may overcome the competitive antagonism of this compound.
-
Cell Loading with Dye: Confirm that the cells have been properly loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). Check cell viability after loading, as the process can be toxic to some cell types.
-
Receptor Expression: Verify that the cells you are using express a sufficient level of functional CXCR2.
-
| Parameter | Recommendation | Rationale |
| This compound Pre-incubation | 15-30 minutes (optimize) | To allow for receptor binding before agonist stimulation. |
| Agonist Concentration | EC50 - EC80 | A saturating agonist concentration can mask the effect of a competitive antagonist. |
| Dye Loading | Follow manufacturer's protocol | Incomplete loading will result in a weak or absent fluorescence signal. |
Issue 3: High background in ERK phosphorylation Western blot.
-
Question: My Western blot for phospho-ERK shows high background, making it difficult to quantify the inhibitory effect of this compound. How can I improve this?
-
Answer:
-
Serum Starvation: To minimize basal levels of ERK phosphorylation, it is crucial to serum-starve the cells before the experiment.
-
Blocking Step: Ensure adequate blocking of the membrane. Using 5% Bovine Serum Albumin (BSA) in TBST is often recommended for phospho-antibodies.
-
Antibody Concentrations: Optimize the concentrations of both the primary and secondary antibodies. High antibody concentrations can lead to non-specific binding and high background.
-
Washing Steps: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove unbound antibodies.
-
| Parameter | Recommendation | Rationale |
| Serum Starvation | 4-12 hours | Reduces basal signaling pathway activation. |
| Blocking Buffer | 5% BSA in TBST | Prevents non-specific antibody binding to the membrane. |
| Primary Antibody Dilution | 1:1000 - 1:10,000 (optimize) | Reduces non-specific binding and background signal. |
| Washing | 3 x 10 minutes with TBST | Thorough washing is critical for removing non-specifically bound antibodies. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is for measuring the inhibition of CXCR2-agonist-induced intracellular calcium mobilization by this compound.
-
Cell Preparation: Seed cells expressing CXCR2 (e.g., neutrophils or a transfected cell line) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) as per the manufacturer's instructions.
-
This compound Treatment: Add varying concentrations of this compound to the wells and pre-incubate the plate at 37°C.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a CXCR2 agonist (e.g., CXCL8) at a pre-determined EC80 concentration and immediately begin recording fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the inhibition by this compound relative to the agonist-only control.
Protocol 2: Chemotaxis Assay (Boyden Chamber)
This protocol assesses the ability of this compound to block cell migration towards a CXCR2 ligand.
-
Chamber Preparation: Place a polycarbonate membrane (pore size appropriate for the cell type, e.g., 3-5 µm) over the lower wells of a Boyden chamber.
-
Loading Chemoattractant: Add a solution containing a CXCR2 chemokine (e.g., CXCL8) to the lower chamber. Add a control medium to other wells.
-
Cell Preparation: Resuspend cells in a serum-free medium. Pre-incubate a portion of the cells with different concentrations of this compound.
-
Seeding Cells: Add the cell suspension (with or without this compound) to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (this needs to be optimized, e.g., 1-4 hours).
-
Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the migrated cells in several fields of view under a microscope.
Protocol 3: ERK Phosphorylation Western Blot
This protocol measures the inhibition of CXCR2-induced ERK phosphorylation by this compound.
-
Cell Culture and Starvation: Culture CXCR2-expressing cells to ~80-90% confluency. Serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.
-
This compound Treatment: Pre-treat cells with various concentrations of this compound for a designated time.
-
Ligand Stimulation: Stimulate the cells with a CXCR2 agonist for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
-
Densitometry: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
Visualizations
Caption: CXCR2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Validating this compound Specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound – 美仑生物 [meilunbio.com]
- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validation & Comparative
A Comparative Efficacy Analysis of Vimnerixin and Other CXCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Vimnerixin (AZD4721), a potent and orally active antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), against other prominent CXCR2 antagonists.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of the CXCR2 signaling pathway and experimental workflows to facilitate informed decision-making in research and drug development.
Introduction to CXCR2 Antagonism
The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a critical role in the recruitment of neutrophils to sites of inflammation.[4] Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and acute respiratory distress syndrome (ARDS), as well as in cancer progression. Consequently, antagonizing CXCR2 has emerged as a promising therapeutic strategy. This guide focuses on comparing the efficacy of this compound with other notable CXCR2 antagonists such as Danirixin, Navarixin, Reparixin, Ladarixin, and AZD5069.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of this compound and other selected CXCR2 antagonists, primarily focusing on their half-maximal inhibitory concentration (IC50) against CXCR2. Lower IC50 values are indicative of higher potency.
| Compound | Target(s) | IC50 (CXCR2) | Species | Assay Type | Reference(s) |
| This compound (AZD4721) | CXCR2 | Potent antagonist (specific IC50 not publicly available) | Human | Not specified | [1] |
| Danirixin | CXCR2 (selective) | 12.5 nM | Human | CXCL8 binding | |
| Navarixin | CXCR1/CXCR2 | 2.6 nM (CXCR2), 36 nM (CXCR1) | Human | Not specified | |
| Reparixin | CXCR1/CXCR2 | 100 nM (CXCR2), 1 nM (CXCR1) | Human | IL-8 activation | |
| Ladarixin | CXCR1/CXCR2 | 0.8 nM (CXCR2), 0.9 nM (CXCR1) | Human | Chemotaxis | |
| AZD5069 | CXCR2 (selective) | 0.79 nM | Human | Radiolabelled CXCL8 binding |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: CXCR2 Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for Neutrophil Chemotaxis Assay.
References
Head-to-head comparison of Vimnerixin and Reparixin in vivo.
A Comprehensive Guide for Researchers in Drug Development
In the landscape of inflammatory and oncological research, the inhibition of chemokine receptors, particularly CXCR1 and CXCR2, has emerged as a promising therapeutic strategy. These receptors, primarily activated by interleukin-8 (IL-8), play a crucial role in the recruitment and activation of neutrophils, key mediators of inflammation, and have been implicated in tumor progression. This guide provides a detailed head-to-head comparison of two prominent inhibitors, Vimnerixin and Reparixin, based on available in vivo experimental data.
Executive Summary
| Feature | This compound (AZD4721/RIST4721) | Reparixin |
| Primary Target(s) | Potent and selective CXCR2 antagonist[1] | Dual inhibitor of CXCR1 and CXCR2[2] |
| Mechanism of Action | Orally active antagonist[1] | Non-competitive allosteric inhibitor |
| Selectivity | Minimal activity on CXCR1[1] | Higher efficacy in inhibiting CXCR1 activity than CXCR2 |
| Reported In Vivo Models | Inflammatory disease models | Ischemia-reperfusion injury, acute lung injury, oncology, myelofibrosis, spinal cord injury[3] |
| Administration Routes | Oral | Intravenous, subcutaneous, intraperitoneal |
Pharmacological Profile and Mechanism of Action
This compound and Reparixin, while both targeting the IL-8 signaling axis, exhibit distinct pharmacological profiles. This compound is a potent and orally bioavailable antagonist highly selective for CXCR2, with minimal impact on CXCR1. This selectivity may offer a more targeted therapeutic approach, focusing on the specific roles of CXCR2 in neutrophil trafficking and activation.
Reparixin, conversely, acts as a non-competitive allosteric inhibitor of both CXCR1 and CXCR2. Its dual-inhibitory action provides a broader blockade of IL-8-mediated signaling, which could be advantageous in conditions where both receptors play a significant pathological role. The allosteric nature of its inhibition means it does not compete with the natural ligand (IL-8) for the binding site, but rather modulates the receptor's conformation to prevent signaling.
Below is a diagram illustrating the signaling pathways targeted by this compound and Reparixin.
In Vivo Efficacy: A Comparative Overview
Inflammation Models
| Drug | Model | Key Findings | Dosage and Administration | Reference |
| Reparixin | Acute Lung Injury (LPS-induced in mice) | Reduced neutrophil recruitment by ~50% and decreased vascular permeability. | 15 µg/g, intraperitoneal | |
| Reparixin | Myelofibrosis (Gata1low mice) | Reduced fibrosis in the spleen and bone marrow. | 7.5 mg/h/kg, continuous subcutaneous infusion | |
| Reparixin | Spinal Cord Injury (rats) | Reduced secondary degeneration and improved hind limb function. | 15 mg/kg, intraperitoneal | |
| This compound | Allergic Airway Inflammation (mice) | Attenuated allergen-induced neutrophilic and eosinophilic inflammation. | Data not specified |
Oncology Models
| Drug | Model | Key Findings | Dosage and Administration | Reference |
| Reparixin | Thyroid Cancer (immunodeficient mice) | Inhibited tumor cell tumorigenicity. | Data not specified | |
| Reparixin | Gastric Cancer (xenograft model) | Inhibited tumor volume and enhanced the efficacy of 5-fluorouracil. | Data not specified | |
| Reparixin | Breast Cancer (xenograft model) | Reduced the cancer stem cell population and formation of metastases. | Data not specified | |
| Reparixin | Lewis Lung Carcinoma (in combination with radiotherapy) | Enhanced local tumor control and reduced distant metastases. | 0.1mg/kg/day for 5 days | |
| This compound | Not specified in search results | Data not available from search results | Data not available |
Ischemia-Reperfusion Injury Models
| Drug | Model | Key Findings | Dosage and Administration | Reference |
| Reparixin | Liver Ischemia-Reperfusion (rat model) | Inhibited polymorphonuclear neutrophil (PMN) recruitment by 90% and significantly reduced liver damage. | 15 mg/kg; 15 min before reperfusion (i.v.) and 2 h after reperfusion (s.c.) | |
| Reparixin | Coronary Artery Bypass Graft Surgery (human pilot study) | Attenuated postoperative granulocytosis. | Loading dose of 4.5 mg/kg/h for 30 min followed by continuous infusion at 2.8 mg/kg/h | |
| This compound | Not specified in search results | Data not available from search results | Data not available |
Pharmacokinetic Profiles
| Drug | Species | Key PK Parameters | Reference |
| This compound | Rat | T1/2 (PO): 1.3 h; F (%): 45 | |
| This compound | Dog | T1/2 (PO): 3.7 h; F (%): 82 | |
| Reparixin | Data not specified in search results | Data not available from search results |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies used in key in vivo studies.
Reparixin: Acute Lung Injury Model
-
Animal Model: C57BL/6 mice.
-
Induction of Injury: Inhalation of lipopolysaccharide (LPS).
-
Treatment: Reparixin (15 µg/g) or vehicle administered intraperitoneally.
-
Assessments:
-
Neutrophil Recruitment: Measured in bronchoalveolar lavage (BAL) fluid, lung interstitium, and intravascular space via flow cytometry.
-
Vascular Permeability: Assessed by measuring Evans blue dye extravasation into the lung tissue.
-
-
Time Points: Assessments performed 24 hours after LPS exposure.
Reparixin: Myelofibrosis Model
-
Animal Model: Gata1low mice.
-
Treatment: Reparixin (7.5 mg/h/kg) or vehicle (sterile saline) administered via a subcutaneously implanted osmotic pump for continuous infusion.
-
Assessments:
-
Fibrosis: Histological analysis of spleen and bone marrow sections.
-
Blood Parameters: Complete blood counts.
-
-
Duration: Treatment for 20 or 37 days.
The following diagram illustrates a general experimental workflow for evaluating these inhibitors in an in vivo inflammation model.
This compound: In Vivo Studies
Detailed experimental protocols for in vivo studies with this compound are less prevalent in the public literature. However, based on its characterization as an orally active CXCR2 antagonist, a typical protocol in an inflammatory model would likely involve:
-
Animal Model: Species relevant to the disease model (e.g., mice, rats).
-
Treatment: Oral gavage of this compound at specified doses.
-
Assessments: Measurement of inflammatory markers, cellular infiltration (particularly neutrophils), and relevant functional outcomes.
Further publication of detailed methodologies is needed for a more direct comparison of experimental designs.
Conclusion
This compound and Reparixin represent two distinct approaches to targeting the CXCR1/2 signaling pathway. This compound's selectivity for CXCR2 and oral bioavailability make it an attractive candidate for chronic inflammatory conditions where CXCR2 is the primary driver. Reparixin's dual inhibition of CXCR1 and CXCR2 may offer a more comprehensive blockade of IL-8 signaling, potentially beneficial in a wider range of inflammatory and oncological settings.
The lack of direct head-to-head in vivo comparative studies necessitates that researchers carefully consider the specific roles of CXCR1 and CXCR2 in their disease model of interest when selecting an inhibitor. The data presented in this guide, compiled from individual studies, provides a foundation for such decisions. Further research, including direct comparative efficacy and safety studies, will be invaluable in elucidating the relative therapeutic potential of these two promising compounds.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy and safety profiles of two chemokine receptor antagonists, Vimnerixin (AZD4721) and Navarixin (SCH 527123). This analysis is based on available preclinical and clinical data to support further research and development in inflammatory diseases and oncology.
This compound and Navarixin are both orally bioavailable small molecule antagonists targeting chemokine receptors, which play a crucial role in the migration and activation of neutrophils, key mediators of inflammation. While both compounds have been investigated for their therapeutic potential in a range of inflammatory conditions and cancer, their specific receptor targets and clinical development statuses differ. This guide aims to present a detailed, data-driven comparison to inform scientific inquiry and drug development decisions.
Mechanism of Action: Targeting Neutrophil-Driven Inflammation
Both this compound and Navarixin exert their effects by modulating the signaling of C-X-C motif chemokine receptors (CXCRs), primarily involved in neutrophil trafficking.
Navarixin (SCH 527123) is a potent, allosteric antagonist of both CXCR1 and CXCR2.[1] This dual antagonism allows it to block the chemotactic effects of a broad range of ELR+ chemokines, including interleukin-8 (IL-8), which binds to both receptors.[2] By inhibiting CXCR1 and CXCR2, Navarixin effectively suppresses neutrophil migration and activation.[2]
This compound (AZD4721) is described as a potent and orally active antagonist of CXCR2 with minimal activity on CXCR1.[3] This selectivity for CXCR2 suggests a more targeted approach to inhibiting neutrophil migration, potentially offering a different safety and efficacy profile compared to dual antagonists.
The distinct receptor selectivity of these two compounds forms the basis for potential differences in their biological effects and clinical outcomes.
Preclinical Efficacy: Inhibition of Neutrophil Migration
Preclinical studies for both compounds have demonstrated their ability to inhibit neutrophil chemotaxis, a key process in the inflammatory cascade.
Neutrophil Chemotaxis Inhibition
A key in vitro assay to determine the efficacy of these antagonists is the neutrophil migration assay. While specific protocols for every cited study are not publicly available, a general methodology is described below.
Experimental Protocol: In Vitro Neutrophil Migration Assay
Objective: To assess the ability of a compound to inhibit neutrophil migration towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the whole blood of healthy donors using methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[4] The purity of the isolated neutrophils is typically assessed by flow cytometry for neutrophil-specific markers like CD15.
-
Chemotaxis Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane (typically 3-5 µm pores) is used.
-
Chemoattractant: A chemoattractant, such as IL-8 (CXCL8) or GROα (CXCL1), is placed in the lower chamber of the transwell system.
-
Compound Incubation: Isolated neutrophils are pre-incubated with varying concentrations of the test compound (this compound or Navarixin) or a vehicle control in the upper chamber.
-
Migration: The neutrophils in the upper chamber are allowed to migrate through the porous membrane towards the chemoattractant in the lower chamber for a defined period (e.g., 60-90 minutes).
-
Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by cell counting using a hemocytometer, or more high-throughput methods involving fluorescent or luminescent cell viability assays.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the number of migrated cells in the presence of the compound to the number of migrated cells in the vehicle control. The IC50 (the concentration of the compound that inhibits 50% of the maximal migration) is then calculated.
Clinical Efficacy and Safety: A Look at the Data
Clinical trial data provides the most relevant insights into the efficacy and safety of these compounds in humans. While direct head-to-head trials are not available, data from separate clinical studies offer a basis for comparison.
Navarixin (SCH 527123)
Navarixin has been evaluated in several clinical trials for chronic obstructive pulmonary disease (COPD), asthma, and various cancers.
Table 1: Summary of Clinical Efficacy and Safety Data for Navarixin (SCH 527123)
| Indication | Study Phase | Key Efficacy Findings | Key Safety Findings |
| Severe Asthma | Phase II | - Mean reduction of 36.3% in sputum neutrophil percentage (p=0.03 vs. placebo). - Trend towards improvement in Asthma Control Questionnaire (ACQ) score. | - Reduced mean absolute neutrophil count in blood by 14%. - No significant difference in overall adverse events compared to placebo. |
| COPD | Phase II (NCT01006616) | - Long-term study to evaluate effects on moderate to severe COPD. | - Safety and dose-ranging were primary objectives. |
| Advanced Solid Tumors (in combination with Pembrolizumab) | Phase II (NCT03473925) | - Limited efficacy observed, with Objective Response Rates (ORR) of 5% in CRPC, 2.5% in MSS CRC, and 0% in NSCLC. | - Treatment-related adverse events occurred in 67% of patients. - Dose-limiting toxicities included Grade 4 neutropenia and Grade 3 transaminase elevation, hepatitis, and pneumonitis. - Maximal reductions from baseline in absolute neutrophil count were 44.5%-48.2% in cycle 1. |
This compound (AZD4721)
Publicly available clinical data for this compound is more limited. Phase I studies in healthy volunteers have been conducted to assess its safety, tolerability, and pharmacokinetics.
Table 2: Summary of Available Clinical Data for this compound (AZD4721)
| Indication | Study Phase | Key Findings |
| Healthy Volunteers | Phase I (NCT01962935) | - Investigated the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses. |
| Healthy Volunteers | Phase I | - Investigated the safety and tolerability of single ascending doses. |
At present, there is no publicly available efficacy data from patient populations for this compound that would allow for a direct comparison with Navarixin in specific disease indications.
Signaling Pathways and Experimental Workflows
The mechanism of action of both this compound and Navarixin involves the blockade of CXCR-mediated signaling pathways, which are critical for neutrophil recruitment and activation.
CXCR Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by chemokines binding to CXCR receptors and the points of inhibition by the antagonists.
Caption: CXCR Signaling and Antagonist Inhibition
Experimental Workflow for Evaluating CXCR Antagonists
The following diagram outlines a typical workflow for the preclinical and early clinical evaluation of CXCR antagonists like this compound and Navarixin.
Caption: Drug Discovery and Development Workflow
Conclusion
Navarixin, a dual CXCR1/2 antagonist, has undergone more extensive clinical evaluation, demonstrating a clear impact on neutrophil counts and mixed efficacy results in various diseases, alongside a noted safety profile that includes neutropenia. This compound, a selective CXCR2 antagonist, has shown promise in preclinical models and has completed initial safety assessments in healthy volunteers.
The key differentiator between these two molecules lies in their receptor selectivity. The dual antagonism of Navarixin may offer broader inhibition of neutrophil-mediated inflammation but could also contribute to a higher risk of neutropenia. The selective CXCR2 antagonism of this compound may provide a more targeted therapeutic effect with a potentially improved safety profile, although this remains to be confirmed in patient populations.
Further clinical trials, particularly Phase II and III studies for this compound in relevant patient populations, are necessary to fully elucidate its efficacy and safety profile and to allow for a more direct and comprehensive comparison with Navarixin. The data presented in this guide serves as a foundation for researchers and drug developers to understand the current landscape of these two CXCR antagonists and to inform future investigations into their therapeutic potential.
References
- 1. Study to investigate safety, tolerability and effect of multiple dosing with AZD 4721 and/or with AZD 5069 [astrazenecaclinicaltrials.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Validating In Vitro Efficacy of Vimnerixin in Animal Models: A Comparative Guide to CXCR2 Antagonists
Introduction
Vimnerixin (also known as RIST4721 or AZD4721) is a potent and orally bioavailable antagonist of the CXC chemokine receptor 2 (CXCR2).[1][2] CXCR2 plays a critical role in the recruitment of neutrophils to sites of inflammation and is implicated in various inflammatory diseases and cancer.[3] In vitro studies have demonstrated the potential of this compound to inhibit neutrophil chemotaxis. This guide provides a comparative analysis of this compound's efficacy with other CXCR2 antagonists, Navarixin and Reparixin, by summarizing key in vitro and in vivo experimental findings. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Data Presentation: Comparative Efficacy of CXCR2 Antagonists
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and its comparators. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Efficacy of CXCR2 Antagonists
| Compound | Assay | Target/Cell Line | Efficacy Metric (IC50/pA2) | Reference |
| This compound (RIST4721) | Neutrophil Chemotaxis | Mouse Neutrophils | ~17 nM | [4] |
| Navarixin (SCH-527123) | CXCR1/CXCR2 Binding | --- | CXCR1: 36 nM, CXCR2: 2.6 nM | --- |
| Reparixin | Cell Viability | Thyroid Cancer Cells | Dose-dependent inhibition | [5] |
| AZD5069 (this compound) | CXCL8 Binding | Human CXCR2 | pIC50: 9.1 | |
| Neutrophil Chemotaxis (vs. CXCL1) | Human Neutrophils | pA2: ~9.6 | ||
| Adhesion Molecule Expression (vs. CXCL1) | Human Neutrophils | pA2: 6.9 |
Table 2: In Vivo Efficacy of CXCR2 Antagonists in Animal Models
| Compound | Animal Model | Disease/Condition | Dosing Regimen | Key Findings | Reference |
| This compound (RIST4721) | Human Subjects | Palmoplantar Pustulosis | 300 mg once daily for 28 days | Well tolerated; significant improvement in PPPASI-50 in patients with progressing disease (71% vs 15% placebo). | |
| Navarixin | Endotoxemic Guinea Pigs | LPS-induced Inflammation | Subcutaneous | Reduced pulmonary neutrophilia by up to 85% and pleural hemorrhage by 50-85%. | |
| Reparixin | Rat Model | Liver Ischemia/Reperfusion | 15 mg/kg | Inhibited neutrophil recruitment into reperfused livers by 90%. | --- |
| Gata1low Mice | Myelofibrosis | 7.5 mg/h/kg continuous infusion | Reduced fibrosis by decreasing TGF-β1 and collagen III expression. | ||
| AZD5069 (this compound) | Rat Model | LPS-induced Lung Inflammation | Oral | Blocked lung and blood neutrophilia. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for in vitro and in vivo assays commonly used to evaluate CXCR2 antagonists.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay evaluates the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
-
Cell Isolation: Neutrophils are isolated from fresh human or animal blood using density gradient centrifugation.
-
Chamber Setup: A Boyden chamber or a multi-well plate with a porous membrane insert (typically 3-5 µm pores) is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., CXCL1, CXCL8).
-
Treatment: Isolated neutrophils are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Migration: The treated neutrophils are placed in the upper chamber of the insert. The chamber is then incubated to allow for neutrophil migration through the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After the incubation period, the number of migrated cells in the lower chamber is quantified. This can be done by cell counting using a hemocytometer or through automated methods.
-
Data Analysis: The inhibitory concentration 50 (IC50) is calculated by plotting the percentage of inhibition of cell migration against the concentration of the test compound.
In Vivo Lipopolysaccharide (LPS)-Induced Lung Inflammation Model
This animal model is used to assess the anti-inflammatory efficacy of a compound in an acute lung injury setting.
-
Animal Model: Typically, mice or rats are used for this model.
-
Induction of Inflammation: Animals are challenged with lipopolysaccharide (LPS) from a bacterial source (e.g., E. coli). LPS can be administered via intratracheal instillation or inhalation to induce a robust inflammatory response in the lungs, characterized by significant neutrophil infiltration.
-
Treatment: The test compound (e.g., this compound) is administered to the animals, usually orally or via injection, at various doses and at specific time points before or after the LPS challenge. A vehicle control group is also included.
-
Assessment of Inflammation: At a predetermined time point after the LPS challenge, animals are euthanized, and bronchoalveolar lavage (BAL) fluid and lung tissue are collected.
-
Analysis:
-
Cell Infiltration: The total and differential cell counts (especially neutrophils) in the BAL fluid are determined.
-
Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid and lung homogenates are measured using methods like ELISA.
-
Histopathology: Lung tissue sections are stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and tissue damage.
-
-
Data Analysis: The efficacy of the compound is determined by comparing the inflammatory parameters in the treated groups to the vehicle control group. Dose-response curves can be generated to determine the effective dose 50 (ED50).
Mandatory Visualization
CXCR2 Signaling Pathway
The following diagram illustrates the key signaling pathways activated upon ligand binding to the CXCR2 receptor. This compound and other antagonists act by blocking this initial binding step.
Caption: CXCR2 signaling cascade leading to neutrophil chemotaxis.
Experimental Workflow: In Vivo Validation
The following diagram outlines the typical workflow for validating the in vivo efficacy of a CXCR2 antagonist like this compound in a preclinical animal model of inflammation.
Caption: Workflow for in vivo validation of this compound's efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 3. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 4. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A systematic review of clinical trials involving CXCR2 antagonists.
A Systematic Review of Clinical Trials Involving CXCR2 Antagonists
Introduction
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of immune cells, particularly neutrophils. Its signaling is initiated by the binding of several ELR-positive (glutamic acid-leucine-arginine) chemokines, most notably CXCL8 (IL-8). Given its central role in mediating neutrophil migration, CXCR2 is implicated in the pathogenesis of a wide array of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and acute respiratory distress syndrome (ARDS). Furthermore, by orchestrating the infiltration of myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) into the tumor microenvironment, CXCR2 signaling promotes tumor growth, angiogenesis, and metastasis. This has established CXCR2 as a promising therapeutic target, leading to the development and clinical investigation of numerous small-molecule antagonists designed to block its activity.
This guide provides a systematic overview of clinical trials involving CXCR2 antagonists, presenting comparative data on their performance, detailing experimental protocols, and visualizing key biological and methodological pathways.
CXCR2 Signaling Pathway
The binding of a chemokine ligand to CXCR2 instigates a conformational change, activating intracellular signaling cascades. CXCR2 primarily couples to the inhibitory Gαi subunit of heterotrimeric G proteins. This activation leads to the dissociation of the G protein into Gαi and Gβγ subunits, which in turn modulate multiple downstream effectors, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K). These pathways ultimately culminate in neutrophil chemotaxis, degranulation, and the generation of reactive oxygen species (ROS).
Comparative Pharmacokinetics of Vimnerixin and Other CXCR2 Antagonists: A Guide for Researchers
A detailed analysis of the pharmacokinetic profiles of Vimnerixin and other prominent CXCR2 antagonists—Danirixin, Navarixin, and Reparixin—reveals key differences in their absorption, distribution, metabolism, and excretion. This guide provides a comparative summary of their pharmacokinetic parameters, experimental methodologies, and a visualization of the underlying CXCR2 signaling pathway to aid researchers and drug development professionals in this therapeutic area.
Executive Summary
Antagonists of the C-X-C motif chemokine receptor 2 (CXCR2) represent a promising class of therapeutics for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and various cancers. Understanding the pharmacokinetic (PK) profiles of these molecules is crucial for optimizing dosing regimens and predicting clinical outcomes. This guide focuses on a comparative analysis of this compound (also known as AZD4721 or RIST4721) against other notable CXCR2 antagonists: Danirixin (GSK1325756), Navarixin (SCH-527123 or MK-7123), and Reparixin. While comprehensive human pharmacokinetic data for this compound and Navarixin remains limited in the public domain, this analysis synthesizes available information from preclinical and clinical studies to provide a valuable comparative overview.
Pharmacokinetic Profiles: A Comparative Table
The following table summarizes the available human pharmacokinetic parameters for the selected CXCR2 antagonists. It is important to note that direct cross-study comparisons should be made with caution due to variations in study design, patient populations, and analytical methods.
| Drug Name (Alternate Names) | Dose | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | AUC (Area Under the Curve) | T½ (Half-life) | Key Findings & Citations |
| This compound (AZD4721, RIST4721) | 300 mg (oral solution) | Measurable plasma concentrations detected | Not explicitly stated | Not explicitly stated | Not explicitly stated | Phase 1 data supported once-daily dosing. A Phase 2a study in palmoplantar pustulosis confirmed measurable plasma concentrations.[1] |
| Danirixin (GSK1325756) | 10-200 mg (single oral dose) | Dose-dependent increase | 1-2 hours (median) | Dose-dependent increase | ~6 hours | Systemic exposure increased with dose. Co-administration with food decreased Cmax by 37% and AUC by 16%.[2] |
| 50 mg (oral IR) | - | - | - | - | In elderly subjects, Cmax and AUC were approximately 50% lower compared to younger subjects.[2][3] | |
| Navarixin (SCH-527123, MK-7123) | 30 mg and 100 mg (oral, once daily) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Pharmacokinetic parameters were assessed in a Phase 2 trial in combination with pembrolizumab.[4] Orally bioavailable. |
| Reparixin | 400-1200 mg (oral) | Dose-proportional increase | ~1 hour | Dose-proportional increase | ~2 hours | Rapidly absorbed with no accumulation upon multiple dosing. |
Note: "Not explicitly stated" indicates that while pharmacokinetic studies were conducted, the specific numerical values for these parameters were not found in the reviewed public literature.
Experimental Protocols
The pharmacokinetic parameters presented in this guide were primarily determined through Phase 1 and Phase 2 clinical trials involving healthy volunteers or patient populations. A general experimental protocol for these studies is outlined below.
Typical Clinical Pharmacokinetic Study Design
A common approach for assessing the pharmacokinetics of orally administered small molecule CXCR2 antagonists involves a single-center, randomized, single- or multiple-dose study in healthy adult subjects.
1. Study Population: Healthy male and/or female volunteers, often within a specific age range (e.g., 18-55 years).
2. Dosing Regimen:
- Single Ascending Dose (SAD): Subjects receive a single oral dose of the investigational drug at escalating dose levels.
- Multiple Ascending Dose (MAD): Subjects receive multiple doses of the investigational drug over a set period (e.g., once or twice daily for 7-14 days) at escalating dose levels.
- Food Effect: A crossover study design where subjects receive the drug under both fasted and fed conditions to assess the impact of food on absorption.
3. Pharmacokinetic Sampling:
- Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
- Plasma or whole blood is separated and stored frozen until analysis.
4. Bioanalytical Method:
- Drug concentrations in plasma or blood are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.
5. Pharmacokinetic Analysis:
- Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).
- Key parameters determined include:
- Cmax (Maximum Observed Plasma Concentration): The highest observed concentration of the drug.
- Tmax (Time to Cmax): The time at which Cmax is observed.
- AUC (Area Under the Plasma Concentration-Time Curve): A measure of total drug exposure over time.
- t½ (Terminal Half-life): The time it takes for the plasma concentration of the drug to decrease by half during the terminal elimination phase.
CXCR2 Signaling Pathway
CXCR2 is a G-protein coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CXCL1, CXCL8), initiates a cascade of intracellular signaling events. These pathways ultimately lead to neutrophil chemotaxis, activation, and degranulation, which are key processes in inflammation. The diagram below illustrates the major signaling pathways activated by CXCR2.
References
- 1. A Randomized, Double-Blind, Placebo-Controlled, Phase 2a Study to Evaluate the Efficacy and Safety of RIST4721 in Subjects with Palmoplantar Pustulosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics and pharmacodynamics of danirixin (GSK1325756) − a selective CXCR2 antagonist − in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of conventional and bioenhanced tablet formulations of danirixin (GSK1325756) following oral administration in healthy, elderly, human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of CXCR2 Antagonists: A Comparative Analysis of Vimnerixin and Related Compounds
For Immediate Release
This guide provides a comparative evaluation of the therapeutic index of Vimnerixin, a potent and orally active antagonist of the CXC chemokine receptor 2 (CXCR2), against a panel of similar compounds in clinical and preclinical development. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the relative safety and efficacy profiles of these emerging anti-inflammatory agents.
Executive Summary
The therapeutic index (TI), a critical measure of a drug's safety margin, is a key consideration in the development of novel therapeutics. For CXCR2 antagonists, a class of drugs with significant potential in treating a range of inflammatory diseases, understanding the therapeutic window is paramount. This is particularly important given that the primary pharmacological effect, inhibition of neutrophil migration, can also lead to the principal dose-limiting toxicity, neutropenia. This guide synthesizes available preclinical and clinical data for this compound and its comparators—Danirixin, Reparixin, Navarixin, AZD5069, and SB225002—to facilitate a comprehensive assessment of their therapeutic potential. While a direct comparison of a calculated therapeutic index (e.g., LD50/ED50) is often challenging due to variations in study designs and available data, this guide compiles relevant efficacy and toxicity data to provide a comparative view of the therapeutic window for each compound.
Comparative Analysis of Therapeutic Indices
The following tables summarize the available quantitative data on the efficacy and toxicity of this compound and its comparator compounds. It is important to note that direct cross-comparison of therapeutic indices should be approached with caution due to differences in experimental models, species, and routes of administration.
Table 1: In Vitro Efficacy of CXCR2 Antagonists
| Compound | Target(s) | Assay | IC50 / Kd | Source(s) |
| This compound | CXCR2 | Neutrophil Chemotaxis | ~20 nM (IC50, estimated) | [1] |
| Danirixin | CXCR2 | CXCL8 Binding | 12.5 nM (IC50) | [2][3][4] |
| Reparixin | CXCR1/CXCR2 | CXCR1-mediated Chemotaxis | 1 nM (IC50) | [5] |
| CXCR2-mediated Chemotaxis | 100 nM (IC50) | |||
| Navarixin | CXCR1 | Cynomolgus CXCR1 | 41 nM (Kd) | |
| CXCR2 | Mouse, Rat, Cynomolgus CXCR2 | ~0.2 nM (Kd) | ||
| AZD5069 | CXCR2 | Radioligand Binding | 0.79 nM (IC50) | |
| Neutrophil Chemotaxis | ~15 nM (IC50) | |||
| SB225002 | CXCR2 | IL-8 Binding | 22 nM (IC50) |
Table 2: Preclinical Efficacy and Toxicity of CXCR2 Antagonists
| Compound | Species | Efficacy Endpoint (ED50) | Toxicity Endpoint (Value) | Route | Calculated TI (Toxicity Endpoint / ED50) | Source(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | - | Not Calculable | |
| Danirixin | Rat | 1.4 mg/kg (LPS-induced lung neutrophilia) | Data Not Available | Oral | Not Calculable | |
| Reparixin | Mouse | Not directly comparable | 90 mg/kg (TDLO) | Intraperitoneal | Not Calculable | |
| Rat | 5 mg/kg (Hypertension model) | Data Not Available | Subcutaneous | Not Calculable | ||
| Navarixin | Mouse | 1.2 mg/kg (LPS-induced pulmonary neutrophilia) | Data Not Available | Oral | Not Calculable | |
| Rat | 1.8 mg/kg (LPS-induced pulmonary neutrophilia) | Data Not Available | Oral | Not Calculable | ||
| AZD5069 | Cynomolgus Monkey | Data Not Available | >525 mg/kg/day (NOAEL, 39-week study) | Oral | Not Calculable | |
| SB225002 | Mouse | ~1-3 mg/kg (Colitis and lung injury models) | Data Not Available | Intraperitoneal | Not Calculable |
Table 3: Clinical Therapeutic Window of CXCR2 Antagonists
| Compound | Indication(s) Studied | Observed Efficacy | Dose-Limiting Toxicities / Key Adverse Events | Therapeutic Window Insights | Source(s) |
| This compound | Inflammatory Diseases (e.g., Palmoplantar Pustulosis) | Clinical development ongoing | Publicly available data is limited | Awaiting clinical trial results to define the therapeutic window. | |
| Danirixin | COPD, Influenza | Trend for improved respiratory symptoms in one study, but a larger trial showed no clear efficacy benefit. | Generally well-tolerated in single doses up to 200mg. Reversible neutropenia observed. Increased incidence of exacerbations in a COPD trial. | The therapeutic window appears to be narrow or unfavorable in COPD, with a lack of clear efficacy at doses that may increase certain risks. | |
| Reparixin | COVID-19 Pneumonia, Metastatic Breast Cancer | Some studies suggest improved clinical outcomes in severe COVID-19 pneumonia. | Generally well-tolerated in clinical trials. | Appears to have a favorable safety profile in the doses tested, suggesting a potentially wider therapeutic window for acute inflammatory conditions. | |
| Navarixin | Solid Tumors (in combination with Pembrolizumab) | Limited efficacy observed in the studied cancer types. | Dose-limiting toxicities included Grade 4 neutropenia at 30 mg and 100 mg doses. | The therapeutic window in oncology appears to be narrow, with significant neutropenia occurring at doses with limited anti-tumor efficacy. | |
| AZD5069 | Asthma, Bronchiectasis, COPD, Oncology | Reduced sputum and blood neutrophils, but no significant improvement in clinical endpoints in respiratory diseases. | Reversible reduction in blood neutrophils (~25%) at 45mg BID. No consistent increase in infection rates. | Demonstrates target engagement at doses that are generally well-tolerated, but the lack of clinical efficacy in respiratory diseases at these doses complicates the assessment of a meaningful therapeutic window. | |
| SB225002 | Not clinically evaluated | - | - | Preclinical data suggests efficacy at doses that did not produce unspecific central effects in mice. The clinical therapeutic window is unknown. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the CXCR2 signaling pathway and a general workflow for evaluating the therapeutic index.
Experimental Protocols
A comprehensive evaluation of the therapeutic index relies on standardized and well-defined experimental protocols. The following sections outline the general methodologies for key in vitro and in vivo studies.
In Vitro Efficacy: Chemotaxis Assay
Objective: To determine the concentration of a CXCR2 antagonist that inhibits 50% of neutrophil migration (IC50) in response to a CXCR2 ligand (e.g., CXCL8).
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used.
-
Assay Setup:
-
The lower chamber is filled with a medium containing a specific concentration of a CXCR2 ligand (e.g., CXCL8) to act as a chemoattractant.
-
The upper chamber contains isolated neutrophils pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for neutrophil migration through the membrane.
-
Quantification: The number of migrated neutrophils in the lower chamber is quantified using a cell viability assay (e.g., calcein-AM staining) or by cell counting.
-
Data Analysis: The percentage of inhibition of migration is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Efficacy: Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia
Objective: To determine the effective dose of a CXCR2 antagonist that reduces neutrophil infiltration into the lungs by 50% (ED50) in an animal model of inflammation.
Methodology:
-
Animal Model: A relevant rodent species (e.g., rat or mouse) is used.
-
Induction of Inflammation: Animals are challenged with an inflammatory stimulus, such as intranasal or intratracheal administration of LPS, to induce neutrophil recruitment to the lungs.
-
Drug Administration: The test compound is administered to different groups of animals at various doses via a clinically relevant route (e.g., oral gavage) at a specified time before or after the LPS challenge. A vehicle control group receives the vehicle alone.
-
Bronchoalveolar Lavage (BAL): At a predetermined time point after the LPS challenge (e.g., 4-24 hours), animals are euthanized, and a BAL is performed to collect cells from the lungs.
-
Cell Counting: The total number of cells and the differential cell count (specifically neutrophils) in the BAL fluid are determined.
-
Data Analysis: The percentage of inhibition of neutrophil infiltration for each dose group is calculated relative to the vehicle control group. The ED50 value is determined from the dose-response curve.
Preclinical Toxicity: Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute toxicity of a substance after a single oral dose and to classify the substance based on its LD50.
Methodology:
-
Test Animals: A single sex of a rodent species (usually females, as they are often slightly more sensitive) is used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).
-
Stepwise Procedure: The study proceeds in a stepwise manner with a small number of animals (typically 3) per step. The outcome of the first step determines the dose for the next step (if required).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels, allowing for classification of the substance according to the Globally Harmonized System (GHS).
Clinical Safety: Phase I Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of a new drug in healthy volunteers and to determine the maximum tolerated dose (MTD).
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled studies.
-
SAD Component:
-
Small cohorts of subjects receive a single dose of the study drug at a specific dose level.
-
Subsequent cohorts receive escalating doses after the safety and tolerability of the previous dose have been confirmed.
-
-
MAD Component:
-
Cohorts of subjects receive multiple doses of the study drug over a defined period (e.g., 7-14 days).
-
Dose escalation proceeds in subsequent cohorts based on safety and pharmacokinetic data.
-
-
Safety Monitoring: Subjects are closely monitored for adverse events, including changes in vital signs, electrocardiograms (ECGs), and clinical laboratory tests (e.g., complete blood count with differential to monitor for neutropenia).
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Sampling: Blood and other biological samples are collected at multiple time points to assess the drug's absorption, distribution, metabolism, and excretion (PK), and its effect on biomarkers (e.g., neutrophil counts or ex vivo neutrophil activation assays) (PD).
-
Data Analysis: Safety and tolerability are assessed by summarizing adverse events. PK parameters are calculated, and the relationship between dose, exposure, and PD effects is evaluated. The MTD is defined as the highest dose at which no unacceptable or dose-limiting toxicities are observed.
Conclusion
The evaluation of the therapeutic index for CXCR2 antagonists is a multifaceted process that integrates in vitro potency, preclinical efficacy and toxicity, and clinical safety and tolerability data. While a comprehensive, directly comparable dataset for this compound and its competitors is not yet fully available in the public domain, the existing information provides valuable insights into their respective therapeutic windows.
For this compound, the forthcoming data from ongoing clinical trials will be crucial in defining its therapeutic index and positioning it within the landscape of CXCR2 antagonists. Compounds like Reparixin have shown a promising safety profile in clinical settings for acute inflammatory conditions, while others, such as Navarixin, have encountered challenges with a narrow therapeutic window in oncology indications due to neutropenia. The case of AZD5069 highlights the importance of translating biomarker modulation into clinical efficacy to establish a meaningful therapeutic window.
This guide serves as a foundational resource for researchers and drug developers in the field of CXCR2 antagonism. A continued focus on standardized methodologies and transparent data reporting will be essential for accurately comparing the therapeutic indices of these promising compounds and ultimately advancing the safest and most effective therapies to patients.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Toxicology | MuriGenics [murigenics.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]
Safety Operating Guide
Vimnerixin Disposal: Navigating Procedures in the Absence of Specific Guidelines
San Diego, CA – Researchers, scientists, and drug development professionals handling Vimnerixin (also known as AZD4721 or RIST4721) are advised to exercise caution regarding its disposal, as specific procedural guidelines from the manufacturer are not publicly available. The development of this CXCR2 antagonist was discontinued due to safety findings in clinical trials, underscoring the need for a conservative approach to its waste management. In the absence of a dedicated Safety Data Sheet (SDS), professionals should adhere to established best practices for the disposal of chemical waste in a laboratory setting.
General Principles for Laboratory Chemical Waste Disposal
Given the lack of specific data for this compound, the following general procedures for the disposal of research chemicals should be strictly followed. These steps are based on guidelines from regulatory bodies and best practices within the research community.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams, including sharps, biological waste, and radioactive waste.
-
Do not mix this compound waste with other chemical wastes unless compatibility is confirmed.
2. Containerization:
-
Use only approved, leak-proof, and chemically resistant containers for collecting this compound waste.
-
Ensure containers are clearly labeled as "Hazardous Waste" and specify the contents (i.e., "this compound Waste"). Include the date of accumulation.
-
Keep containers securely closed except when adding waste.
3. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area is designed to contain potential spills.
4. Disposal Pathway:
-
Do not dispose of this compound down the drain or in regular trash. Pharmaceutical waste can have a detrimental impact on aquatic ecosystems.
-
Engage a licensed hazardous waste disposal contractor for the collection and final disposal of this compound waste.
-
Provide the contractor with all available information about the compound, including its nature as a CXCR2 antagonist and the fact that its development was halted due to safety concerns.
Recommended Disposal Workflow for Research Laboratories
The following workflow diagram illustrates a generalized process for the safe disposal of this compound from a research laboratory.
Quantitative Data and Experimental Protocols
Due to the discontinuation of this compound's development and the lack of a publicly available Safety Data Sheet, there is no specific quantitative data (e.g., LC50 for aquatic life, permissible exposure limits) or detailed experimental protocols for its disposal to summarize. The primary directive is to treat it as a potentially hazardous compound and manage its disposal through professional and certified channels.
Professionals are strongly encouraged to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal. The absence of specific manufacturer guidelines necessitates a higher degree of caution and adherence to established safety protocols for unknown or novel chemical compounds.
Personal protective equipment for handling Vimnerixin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Vimnerixin. The following procedural guidance is based on best practices for handling potent, research-grade compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution. This compound is a potent antagonist of the CXC chemokine receptor 2 (CXCR2) and is intended for research use only, not for human or veterinary use.[1][2]
Personal Protective Equipment (PPE)
Due to the lack of specific safety data for this compound, it is prudent to handle it as a potentially hazardous compound. The following table summarizes the recommended personal protective equipment (PPE) for handling this compound, based on general guidelines for hazardous drugs and chemicals in a laboratory setting.[3]
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated gloves (e.g., nitrile) with the outer glove covering the gown cuff. | Provides a barrier against skin contact and absorption. Double-gloving is recommended for handling hazardous compounds to minimize the risk of exposure in case the outer glove is compromised. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects against splashes and contamination of personal clothing. Gowns should be changed immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical splash goggles or a full-face shield should be used. | Protects the eyes and face from accidental splashes of the compound in solution or as a powder. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound, especially when there is a risk of aerosolization. | Prevents inhalation of the powdered compound, which can be a primary route of exposure. All respiratory protection should be used in accordance with a comprehensive respiratory protection program. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound should be stored in a dry, dark place. For short-term storage (days to weeks), maintain a temperature of 0 - 4°C. For long-term storage (months to years), store at -20°C.
-
Clearly label the storage area with appropriate hazard warnings.
Handling and Preparation:
-
Designated Area: All handling of this compound, especially the powdered form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Donning PPE: Before handling, put on all required PPE in the correct order (gown, inner gloves, respirator, eye protection, outer gloves).
-
Weighing: When weighing the powder, use a containment device such as a ventilated balance enclosure to prevent aerosolization.
-
Solution Preparation: To prepare a stock solution, carefully add the solvent to the vial containing the this compound powder. Avoid shaking, which can create aerosols; instead, gently vortex or sonicate to dissolve.
-
Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, date, and appropriate hazard symbols.
Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
For small powder spills, gently cover with a damp absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal:
-
All waste contaminated with this compound, including empty vials, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
First Aid Measures
In the event of exposure, immediate action is critical. The following are general first aid guidelines; always seek medical attention after any exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: If the powder is inhaled, move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If the compound is ingested, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Experimental Protocols
No specific experimental protocols for the safe handling of this compound were found in the available search results. The procedures outlined in this document are based on general best practices for handling potent, non-sterile research compounds. It is imperative that researchers develop and validate their own detailed standard operating procedures (SOPs) for any experiments involving this compound, incorporating a thorough risk assessment.
Visual Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
